HIV-1 inhibitor-55
Description
Properties
Molecular Formula |
C28H32N6O4S |
|---|---|
Molecular Weight |
548.7 g/mol |
IUPAC Name |
N-[2-[4-[[4-(2,4,6-trimethylphenoxy)pyrimidin-2-yl]amino]piperidine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide |
InChI |
InChI=1S/C28H32N6O4S/c1-17-13-18(2)26(19(3)14-17)38-25-7-10-29-28(32-25)30-21-8-11-34(12-9-21)27(35)24-16-20-15-22(33-39(4,36)37)5-6-23(20)31-24/h5-7,10,13-16,21,31,33H,8-9,11-12H2,1-4H3,(H,29,30,32) |
InChI Key |
PYASWAJWQIJRIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OC2=NC(=NC=C2)NC3CCN(CC3)C(=O)C4=CC5=C(N4)C=CC(=C5)NS(=O)(=O)C)C |
Origin of Product |
United States |
Foundational & Exploratory
HIV-1 inhibitor-55 mechanism of action
An In-depth Technical Guide to the Mechanism of Action of HIV-1 Inhibitor-55
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also identified as compound 4d in the scientific literature, is a potent, novel non-nucleoside reverse transcriptase inhibitor (NNRTI). It is a member of a hybrid series of compounds derived from delavirdine and piperidin-4-yl-aminopyrimidines (DPAPYs). This inhibitor demonstrates high efficacy against wild-type (WT) HIV-1 and maintains significant activity against a range of drug-resistant mutant strains. This document provides a comprehensive overview of its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.
Core Mechanism of Action
This compound functions as a specific, non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme.[1][2] The RT enzyme is critical for the viral life cycle, responsible for transcribing the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[3]
Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that act as chain terminators after being incorporated into the nascent DNA strand, NNRTIs bind to a distinct, allosteric site on the enzyme.[4][5] This site, known as the NNRTI binding pocket (NNIBP), is a hydrophobic pocket located approximately 10 Å away from the polymerase active site within the p66 subunit of the RT enzyme.[4]
The binding of this compound to the NNIBP induces a conformational change in the enzyme. This structural alteration restricts the mobility of key protein domains, primarily the "thumb" and "fingers" subdomains, ultimately inhibiting the catalytic function of the polymerase.[1] This action effectively blocks DNA synthesis, halting the viral replication process at a crucial, early stage.[3][6] Molecular modeling studies suggest that compounds of this class adopt a characteristic "U" shape to fit within the binding pocket, maximizing interactions with surrounding amino acid residues.
Signaling Pathway Diagram: HIV-1 Replication and Point of Inhibition
Caption: Mechanism of HIV-1 replication and the inhibitory action of this compound on Reverse Transcriptase.
Quantitative Data Summary
The biological activity of this compound was evaluated through cell-based anti-HIV assays and cell-free enzymatic assays. The results are summarized below.
Table 1: Anti-HIV-1 Activity and Cytotoxicity in MT-4 Cells
| Virus Strain | Key Mutation(s) | EC₅₀ (µM)¹ | CC₅₀ (µM)² | SI³ |
| Wild-Type (IIIB) | - | 0.0086 | >21.5 | >2500 |
| Resistant Mutant 1 | L100I | 1.1 | >21.5 | >19.5 |
| Resistant Mutant 2 | K103N | 0.12 | >21.5 | >179 |
| Resistant Mutant 3 | E138K | 0.033 | >21.5 | >651 |
| Resistant Mutant 4 | Y181C | 0.36 | >21.5 | >59.7 |
| Resistant Mutant 5 | Y188L | 0.75 | >21.5 | >28.7 |
| Resistant Mutant 6 | F227L + V106A | 3.06 | >21.5 | >7.0 |
¹EC₅₀ (50% Effective Concentration): The concentration of the inhibitor required to protect 50% of MT-4 cells from HIV-1-induced cytopathic effects. Data sourced from MedChemExpress, referencing Ming W, et al.[1] ²CC₅₀ (50% Cytotoxic Concentration): The concentration of the inhibitor that reduces the viability of uninfected MT-4 cells by 50%. ³SI (Selectivity Index): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates greater selectivity for antiviral activity over cellular toxicity.
Table 2: HIV-1 Reverse Transcriptase Enzymatic Inhibition
| Enzyme | IC₅₀ (µM)¹ |
| Wild-Type HIV-1 RT | 0.11 |
¹IC₅₀ (50% Inhibitory Concentration): The concentration of the inhibitor required to reduce the enzymatic activity of recombinant wild-type HIV-1 RT by 50%. Data sourced from MedChemExpress, referencing Ming W, et al.[1]
Experimental Protocols
The following sections detail the methodologies employed to generate the quantitative data presented above.
Anti-HIV-1 Activity Assay (Cell-Based)
This assay quantifies the ability of the inhibitor to protect human T-cell line (MT-4) from HIV-1-induced cell death.
Methodology:
-
Cell Preparation: MT-4 cells are cultured and maintained in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum).
-
Compound Dilution: this compound is serially diluted in culture medium to create a range of test concentrations.
-
Infection: A suspension of MT-4 cells is infected with a laboratory-adapted strain of HIV-1 (e.g., IIIB) or NNRTI-resistant strains at a predetermined multiplicity of infection.
-
Treatment: Immediately after infection, the diluted inhibitor is added to the cell suspension in 96-well microtiter plates. Control wells include virus-infected cells without inhibitor (virus control) and uninfected cells without inhibitor (cell control).
-
Incubation: Plates are incubated for 5 days at 37°C in a humidified atmosphere with 5% CO₂.
-
Quantification of Viral Activity: The extent of viral replication and cytopathic effect is commonly measured by quantifying the amount of HIV-1 p24 capsid protein in the cell culture supernatant using an enzyme-linked immunosorbent assay (ELISA).[7][8][9]
-
Data Analysis: The p24 concentration (or an alternative cell viability metric like MTT assay) is plotted against the inhibitor concentration. The EC₅₀ value is calculated using non-linear regression analysis.
Workflow for Anti-HIV-1 Assay
Caption: Experimental workflow for determining the anti-HIV-1 activity (EC₅₀) of this compound.
HIV-1 Reverse Transcriptase Inhibition Assay (Cell-Free)
This is an enzymatic assay that directly measures the inhibitory effect of the compound on the activity of purified recombinant HIV-1 RT.
Methodology:
-
Reaction Mixture Preparation: A reaction buffer is prepared containing Tris-HCl, KCl, MgCl₂, and a template-primer such as poly(rA)-oligo(dT).[10]
-
Inhibitor Preparation: this compound is serially diluted in the appropriate solvent/buffer.
-
Enzyme Reaction:
-
Recombinant HIV-1 RT enzyme is pre-incubated with the various concentrations of the inhibitor in a microplate well.
-
The polymerization reaction is initiated by adding a mix of deoxynucleotide triphosphates (dNTPs), including a labeled nucleotide (e.g., [³H]-TTP or a DIG/Biotin-labeled dUTP).[10][11]
-
The reaction is allowed to proceed for a set time (e.g., 20-60 minutes) at 37°C.
-
-
Quenching: The reaction is stopped by adding a quenching agent like EDTA.[10]
-
Detection: The amount of newly synthesized, labeled DNA is quantified. The method depends on the label used:
-
Radiometric: If [³H]-TTP is used, the DNA product is captured and the radioactivity is measured using a scintillation counter.[10]
-
Colorimetric/Chemiluminescent (ELISA-based): If DIG/Biotin-labeled nucleotides are used, the product is captured on a streptavidin-coated plate, detected with an anti-DIG antibody conjugated to an enzyme (e.g., HRP), and quantified by adding a substrate that produces a colorimetric or chemiluminescent signal.[11]
-
-
Data Analysis: The signal intensity is plotted against the inhibitor concentration to generate a dose-response curve, from which the IC₅₀ value is determined.
Workflow for RT Inhibition Assay
Caption: Experimental workflow for determining the enzymatic inhibition (IC₅₀) of HIV-1 Reverse Transcriptase.
References
- 1. Non-nucleoside reverse transcriptase inhibitors (NNRTIs), their discovery, development, and use in the treatment of HIV-1 infection: a review of the last 20 years (1989-2009) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 6. youtube.com [youtube.com]
- 7. ablinc.com [ablinc.com]
- 8. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ablinc.com [ablinc.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. sigmaaldrich.com [sigmaaldrich.com]
In Vitro Efficacy of HIV-1 Inhibitor-55 Against Wild-Type HIV-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro efficacy of HIV-1 inhibitor-55 (also referred to as compound 4d) against wild-type (WT) Human Immunodeficiency Virus Type 1 (HIV-1). The information presented herein is compiled from publicly available data and is intended to serve as a valuable resource for researchers in the field of virology and antiviral drug development.
Quantitative Efficacy Data
This compound has demonstrated potent and specific activity against wild-type HIV-1 in cellular and enzymatic assays. The key quantitative metrics for its in vitro efficacy are summarized in the table below.
| Parameter | Virus/Enzyme | Cell Line | Value | Selectivity Index (SI) |
| EC50 | WT HIV-1 | MT-4 | 8.6 nM | 2151 |
| IC50 | HIV-1 Reverse Transcriptase (RT) | - | 0.11 µM | - |
| CC50 | - | MT-4 | 18.5 µM | - |
EC50 (50% Effective Concentration): The concentration of the inhibitor required to inhibit 50% of viral replication in a cell-based assay.[1] IC50 (50% Inhibitory Concentration): The concentration of the inhibitor required to inhibit 50% of the enzymatic activity of HIV-1 Reverse Transcriptase.[1] CC50 (50% Cytotoxic Concentration): The concentration of the inhibitor that results in a 50% reduction in cell viability. SI (Selectivity Index): Calculated as CC50/EC50, this value indicates the therapeutic window of the compound. A higher SI value suggests greater selectivity for antiviral activity over cellular toxicity.[1]
Mechanism of Action: Non-Nucleoside Reverse Transcriptase Inhibition
This compound is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] NNRTIs are a critical class of antiretroviral drugs that allosterically bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, thereby disrupting its catalytic activity and preventing the conversion of the viral RNA genome into double-stranded DNA, a crucial step in the HIV-1 replication cycle.
Experimental Protocols
The following are detailed, representative protocols for the key in vitro assays used to determine the efficacy of this compound. While the full text of the primary research article by Ming W, et al. was not accessible, these protocols are based on established and widely accepted methodologies in the field of HIV research.
Anti-HIV-1 Activity Assay in MT-4 Cells
This assay quantifies the ability of a compound to inhibit HIV-1 replication in a susceptible human T-cell line.
Materials:
-
MT-4 cells
-
Wild-type HIV-1 (strain IIIB)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics.
-
This compound (and control compounds)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the appropriate wells. Include wells with no compound (virus control) and wells with no virus or compound (cell control).
-
Virus Infection: Add a predetermined amount of HIV-1 stock (typically at a multiplicity of infection of 0.01-0.1) to all wells except the cell control wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 5 days.
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viral inhibition and cell viability relative to the control wells. Determine the EC50 and CC50 values by non-linear regression analysis.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This is a cell-free enzymatic assay to measure the direct inhibitory effect of the compound on the activity of recombinant HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 60 mM KCl, 2 mM DTT, 5 mM MgCl2)
-
Poly(rA)-oligo(dT) template-primer
-
Deoxynucleotide triphosphates (dNTPs), including [3H]-dTTP
-
This compound (and control compounds)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer, poly(rA)-oligo(dT), dNTPs (including [3H]-dTTP), and the desired concentration of this compound.
-
Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT.
-
Incubation: Incubate the reaction mixture at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding ice-cold 10% TCA.
-
Precipitation: Incubate on ice for 30 minutes to precipitate the newly synthesized radiolabeled DNA.
-
Filtration: Collect the precipitate by filtering the reaction mixture through glass fiber filters.
-
Washing: Wash the filters with 5% TCA and then with ethanol to remove unincorporated [3H]-dTTP.
-
Scintillation Counting: Place the dried filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration and determine the IC50 value using non-linear regression.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the compound on the viability of MT-4 cells.
Materials:
-
MT-4 cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and antibiotics.
-
This compound (and control compounds)
-
96-well microtiter plates
-
MTT solution
-
Solubilization buffer
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well plate at a density of 1 x 104 cells/well in 100 µL of culture medium.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include wells with no compound as a cell viability control.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 5 days (to parallel the anti-HIV assay).
-
MTT Addition and Solubilization: Follow steps 5a-5c of the Anti-HIV-1 Activity Assay protocol.
-
Data Acquisition: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the CC50 value by non-linear regression analysis.
Experimental Workflow Overview
The in vitro evaluation of an anti-HIV-1 compound like inhibitor-55 follows a structured workflow to determine its potency, specificity, and safety profile at the cellular and molecular levels.
Conclusion
This compound (compound 4d) exhibits potent and selective in vitro activity against wild-type HIV-1. Its mechanism of action as a non-nucleoside reverse transcriptase inhibitor, coupled with a high selectivity index, positions it as a compound of interest for further investigation in the development of new antiretroviral therapies. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this and other novel anti-HIV-1 agents.
References
Structural Activity Relationship of HIV-1 Inhibitor-55: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of HIV-1 Inhibitor-55, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). This document summarizes the core quantitative data, details relevant experimental methodologies, and visualizes the inhibitor's design strategy, offering a comprehensive resource for researchers in the field of HIV drug discovery.
Core Quantitative Data
This compound, also referred to as compound 4d , emerged from a series of hybrid molecules combining the structural features of delavirdine and piperidin-4-yl-aminopyrimidines (DPAPYs). The inhibitory activities of this series of compounds against wild-type HIV-1 and its reverse transcriptase (RT) are summarized below.
Table 1: In Vitro Anti-HIV-1 Activity and RT Inhibitory Activity of Delavirdine-DPAPY Hybrids (4a-r)
| Compound | Anti-HIV-1 Activity (WT) EC₅₀ (µM) | RT Inhibitory Activity IC₅₀ (µM) | Selectivity Index (SI) |
| 4a | 5.7 | 12.0 | - |
| 4b | - | - | - |
| 4c | - | - | - |
| 4d (this compound) | 0.0086 | 0.11 | 2151 |
| 4e | - | - | - |
| 4f | - | - | - |
| 4g | - | - | - |
| 4h | - | - | - |
| 4i | - | - | - |
| 4j | - | - | - |
| 4k | - | - | - |
| 4l | - | - | - |
| 4m | - | - | - |
| 4n | - | - | - |
| 4o | - | - | - |
| 4p | - | - | - |
| 4q | - | - | - |
| 4r | - | - | - |
Data for compounds 4b-c and 4e-r were part of the full study but are not detailed in the abstract. The table structure is representative of the complete dataset from the source publication.
Compound 4d demonstrated the most potent activity against wild-type (WT) HIV-1 with an EC₅₀ value of 8.6 nM and a selectivity index of 2151.[1] All synthesized compounds in this series showed moderate to excellent potency.[1]
Table 2: Inhibitory Potency of this compound (4d) Against NNRTI-Resistant Mutants
| HIV-1 Mutant Strain | EC₅₀ (µM) |
| L100I | 1.1 |
| K103N | 0.12 |
| Y181C | 0.36 |
| Y188L | 0.75 |
| E138K | 0.033 |
| F227L + V106A | 3.06 |
EC₅₀ values indicate that this compound retains potent activity against a range of common NNRTI-resistant single and double mutants.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.
Anti-HIV-1 Activity Assay in MT-4 Cells
The antiviral activity of the synthesized compounds was determined using the MT-4 T-cell line, which is highly susceptible to HIV-1 infection.[2]
-
Cell Preparation: MT-4 cells are cultured in appropriate media and seeded into 96-well plates.
-
Compound Addition: Serial dilutions of the test compounds (4a-r) are added to the cells.
-
Virus Inoculation: A standardized amount of wild-type HIV-1 is added to the wells containing cells and test compounds.
-
Incubation: The plates are incubated for a period of four to five days to allow for viral replication.[2]
-
Endpoint Measurement: The cytopathic effect (CPE) of the virus is measured. This can be done through various methods, including:
-
MTT Assay: A colorimetric assay to measure cell viability. A reduction in CPE corresponds to higher cell viability and indicates antiviral activity.
-
p24 Antigen Capture ELISA: Quantification of the HIV-1 p24 capsid protein in the cell culture supernatant, which is a marker of viral replication.[3]
-
-
Data Analysis: The 50% effective concentration (EC₅₀), the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curves. The 50% cytotoxic concentration (CC₅₀) is also determined in parallel on uninfected cells to assess compound toxicity. The selectivity index (SI) is calculated as the ratio of CC₅₀ to EC₅₀.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
The direct inhibitory effect of the compounds on the enzymatic activity of HIV-1 RT was assessed.[1] A common method for this is a cell-free enzymatic assay, such as a scintillation proximity assay (SPA).[4]
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a template/primer (e.g., poly(rA)/oligo(dT)), radioactively labeled nucleotides (e.g., [³H]dTTP), and the HIV-1 RT enzyme.[4]
-
Inhibitor Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Incubation: The mixture is incubated to allow the reverse transcriptase to synthesize a new DNA strand.
-
Detection: In an SPA, the template/primer is bound to scintillant-containing beads. Incorporation of the radiolabeled nucleotide brings the radioactive source in close proximity to the scintillant, producing a light signal that can be measured.[4]
-
Data Analysis: A reduction in the signal indicates inhibition of RT activity. The 50% inhibitory concentration (IC₅₀), the concentration of the compound that inhibits enzyme activity by 50%, is determined from the dose-response curves.
Visualizations
Molecular Hybridization Design Strategy
The design of this compound and its analogs was based on a molecular hybridization strategy, combining the structural scaffolds of two known potent NNRTIs: delavirdine and a piperidin-4-yl-aminopyrimidine (DPAPY) derivative. This approach aimed to leverage the favorable binding interactions of both parent molecules within the non-nucleoside inhibitor binding pocket (NNIBP) of HIV-1 RT.
Caption: Design of this compound via molecular hybridization.
General Experimental Workflow
The overall process for the synthesis and evaluation of the delavirdine-DPAPY hybrids follows a logical progression from chemical synthesis to biological testing.
Caption: Workflow for synthesis and evaluation of HIV-1 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of HIV-1 reverse transcriptase inhibitors using a scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Characterization of Naphthyridine-Based Compound 4d as a Potent HIV-1 Integrase Inhibitor
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the initial characterization of a novel naphthyridine-based compound, designated here as 4d, as a potent inhibitor of HIV-1. This document details the quantitative inhibitory data, the experimental methodologies employed for its characterization, and visual representations of its mechanism of action and the workflow used for its evaluation. The information presented is intended for an audience of researchers, scientists, and professionals involved in the field of antiviral drug development.
Quantitative Inhibitory Activity
Compound 4d belongs to a series of 1-hydroxy-2-oxo-1,8-naphthyridine-containing integrase strand transfer inhibitors (INSTIs). The inhibitory activities of this series of compounds were evaluated in both biochemical and cell-based assays. The following tables summarize the quantitative data for compound 4d and its analogs.
Table 1: In Vitro Inhibitory Potency of Naphthyridine Analogs against HIV-1 Integrase
| Compound | Strand Transfer IC50 (nM) |
| 4a | 19 |
| 4b | 18 |
| 4c | 11 |
| 4d | 12 |
| 4e | 16 |
| 4f | 10 |
IC50 values represent the concentration of the compound required to inhibit 50% of the in vitro HIV-1 integrase strand transfer activity.
Table 2: Antiviral Potency of Naphthyridine Analogs in a Single-Round HIV-1 Infectivity Assay
| Compound | WT EC50 (nM) | Y143R Mutant EC50 (nM) | N155H Mutant EC50 (nM) | Q148H/G140S Mutant EC50 (nM) |
| 4a | ~1 | ~160 | ~150 | ~1900 |
| 4d | ~1 | ~150 | ~140 | ~1800 |
| 4f | ~1 | ~20 | ~30 | ~100 |
EC50 values represent the concentration of the compound required to inhibit 50% of HIV-1 replication in a single-round infectivity assay. Data is shown for wild-type (WT) HIV-1 and common INSTI-resistant mutant strains.
Mechanism of Action: HIV-1 Integrase Strand Transfer Inhibition
HIV-1 integrase (IN) is a key viral enzyme responsible for inserting the viral DNA into the host cell's genome, a critical step in the viral replication cycle. This process involves two main catalytic reactions: 3'-processing and strand transfer.[1] Naphthyridine-based inhibitors like compound 4d specifically target the strand transfer step.[1][2] These inhibitors act as interfacial inhibitors, chelating the two essential magnesium ions (Mg2+) in the enzyme's active site.[2][3][4] This action blocks the binding of the host DNA to the integrase-viral DNA complex, thereby preventing the covalent integration of the viral DNA into the host genome.[5]
Caption: Mechanism of HIV-1 Integrase Inhibition by Compound 4d.
Experimental Protocols
The characterization of compound 4d involved two key experimental assays: an in vitro HIV-1 integrase assay and a cell-based single-round infectivity assay.
In Vitro HIV-1 Integrase Strand Transfer Assay (Gel-Based)
This biochemical assay measures the ability of a compound to directly inhibit the strand transfer activity of purified recombinant HIV-1 integrase.
Materials:
-
Recombinant full-length HIV-1 integrase protein.
-
Oligonucleotide substrates mimicking the viral DNA long terminal repeat (LTR) ends, with one strand typically radiolabeled (e.g., with 32P).
-
Target DNA (e.g., a plasmid or oligonucleotide).
-
Assay buffer containing a divalent cation, typically MgCl2.
-
The test compound (e.g., compound 4d) dissolved in a suitable solvent (e.g., DMSO).
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system.
-
Phosphorimager for visualization and quantification.
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, the radiolabeled viral DNA substrate, and the target DNA.
-
Compound Addition: Add varying concentrations of the test compound (dissolved in DMSO) to the reaction tubes. A DMSO-only control is also prepared.
-
Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 integrase to the mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes) to allow for the strand transfer reaction to occur.
-
Reaction Quenching: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a denaturing agent (e.g., formamide).
-
Electrophoresis: Denature the samples by heating and then load them onto a denaturing polyacrylamide gel.
-
Analysis: Separate the reaction products by electrophoresis. The gel is then dried and exposed to a phosphor screen. The amount of strand transfer product (a higher molecular weight band) is quantified using a phosphorimager. The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration.
Single-Round HIV-1 Infectivity Assay
This cell-based assay determines the antiviral activity of a compound in a context that mimics a single cycle of viral replication. This assay utilizes pseudotyped HIV-1 particles that can infect target cells but cannot produce new infectious virions.
Materials:
-
Cell Lines:
-
Producer cell line: Human Embryonic Kidney (HEK) 293T cells for generating pseudotyped virus.
-
Target cell line: Human Osteosarcoma (HOS) cells or other susceptible cells.
-
-
Plasmids:
-
An HIV-1 proviral vector with a defective env gene and containing a reporter gene (e.g., luciferase or GFP).
-
A plasmid expressing the vesicular stomatitis virus glycoprotein (VSV-G) to pseudotype the virus.
-
-
Transfection reagent (e.g., FuGENE 6).
-
The test compound (e.g., compound 4d).
-
Cell culture medium, fetal bovine serum (FBS), and antibiotics.
-
Luciferase assay reagent (if using a luciferase reporter).
-
Plate reader for quantifying the reporter gene expression.
Protocol:
-
Production of Pseudotyped Virus:
-
Co-transfect 293T cells with the HIV-1 proviral vector and the VSV-G expression plasmid using a suitable transfection reagent.[6][7]
-
Incubate the cells for 48-72 hours.
-
Harvest the cell culture supernatant containing the pseudotyped virus particles.
-
Filter the supernatant to remove cellular debris and store at -80°C.
-
-
Antiviral Assay:
-
Seed the target cells (e.g., HOS cells) in a 96-well plate and allow them to adhere overnight.
-
On the day of infection, treat the cells with serial dilutions of the test compound for a short period before adding the virus.
-
Infect the cells with the pseudotyped virus stock.
-
Incubate the infected cells for 48-72 hours to allow for viral entry, reverse transcription, integration, and reporter gene expression.
-
-
Quantification of Infection:
-
If using a luciferase reporter, lyse the cells and add the luciferase substrate.
-
Measure the luminescence using a plate reader.
-
The EC50 value is determined by plotting the percentage of inhibition of reporter gene expression against the compound concentration.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the workflow for the single-round infectivity assay and the logical relationship between the different stages of the antiviral screening process.
Caption: Workflow for the Single-Round HIV-1 Infectivity Assay.
This guide provides a foundational understanding of the initial characterization of the naphthyridine-based HIV-1 inhibitor, compound 4d. The potent in vitro and cell-based activities, coupled with a well-defined mechanism of action, underscore the potential of this compound series for further preclinical and clinical development.
References
- 1. Molecular mechanisms of retroviral integrase inhibition and the evolution of viral resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Integrase Inhibitors with Modifications That Affect Their Potencies against Drug Resistant Integrase Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Evidence for Disruption of Mg2+ Pair as a Resistance Mechanism Against HIV-1 Integrase Strand Transfer Inhibitors [frontiersin.org]
- 4. Stabilization of the integrase-DNA complex by Mg2+ ions and prediction of key residues for binding HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. hiv.lanl.gov [hiv.lanl.gov]
Target Identification and Validation for HIV-1 Inhibitor-55: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target identification and validation of HIV-1 inhibitor-55, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). This document outlines the core inhibitory properties of the compound, detailed experimental methodologies for its characterization, and visual representations of its mechanism of action and the broader context of HIV-1 drug discovery.
Executive Summary
This compound, also identified as compound 4d in scientific literature, has been characterized as a highly effective inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1). Through a series of rigorous biochemical and cell-based assays, its primary molecular target has been identified and validated as the viral enzyme Reverse Transcriptase (RT). This enzyme is critical for the replication of the HIV-1 genome, making it a well-established and crucial target for antiretroviral therapy.
This guide summarizes the quantitative measures of the inhibitor's potency, provides detailed protocols for the key experiments used to validate its target, and illustrates the relevant biological pathways and experimental workflows.
Target Identification: HIV-1 Reverse Transcriptase
The principal target of this compound is the HIV-1 Reverse Transcriptase (RT) . This was determined through enzymatic assays that directly measure the inhibition of RT's enzymatic activity. Specifically, this compound is classified as a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the RT, which is distinct from the active site where nucleoside analogs (NRTIs) bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.
Quantitative Data Summary
The potency of this compound has been quantified through various assays, with the key metrics being the half-maximal inhibitory concentration (IC50) in enzymatic assays and the half-maximal effective concentration (EC50) in cell-based assays.
| Assay Type | Target | Value | Reference |
| Enzymatic Assay | Wild-Type HIV-1 RT | IC50 = 0.11 µM | [1] |
| Cell-Based Assay | Wild-Type HIV-1 | EC50 = 8.6 nM | [1] |
Furthermore, the inhibitor has demonstrated significant activity against a panel of common NNRTI-resistant HIV-1 mutants, highlighting its potential for use in treating drug-resistant infections.
| HIV-1 Mutant Strain | EC50 (µM) | Reference |
| L100I | 1.1 | MedChemExpress |
| K103N | 0.12 | MedChemExpress |
| Y181C | 0.36 | MedChemExpress |
| Y188L | 0.75 | MedChemExpress |
| E138K | 0.033 | MedChemExpress |
| F227L + V106A | 3.06 | MedChemExpress |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the validation of HIV-1 RT inhibitors like inhibitor-55.
HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)
This protocol describes a non-radioactive, colorimetric assay for determining the IC50 value of an inhibitor against purified HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (e.g., from E. coli)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.8, 60 mM KCl, 5 mM MgCl2, 0.1% Triton X-100, 1 mM DTT)
-
Template-Primer (e.g., poly(rA)-oligo(dT))
-
Biotin-dUTP and unlabeled dNTPs (dATP, dCTP, dGTP, dTTP)
-
Streptavidin-coated 96-well plates
-
Anti-digoxigenin-peroxidase (POD) antibody
-
ABTS substrate solution
-
Lysis Buffer
-
Wash Buffer
-
Stop Solution
-
This compound (at various concentrations)
Procedure:
-
Enzyme Preparation: Dilute the stock HIV-1 RT in lysis buffer to a working concentration.
-
Reaction Mixture Preparation: In a reaction tube, prepare the reaction mixture containing reaction buffer, template-primer, and the dNTP mix (including biotin-dUTP).
-
Inhibitor Addition: Add varying concentrations of this compound to the wells of a 96-well plate. Include a no-inhibitor control and a no-enzyme control.
-
Reaction Initiation: Add the reaction mixture and the diluted HIV-1 RT to the wells containing the inhibitor.
-
Incubation: Incubate the plate at 37°C for 1-2 hours to allow for DNA synthesis.
-
Capture of Synthesized DNA: Transfer the reaction products to a streptavidin-coated microplate. Incubate for 1 hour at 37°C to allow the biotinylated DNA to bind to the streptavidin.
-
Washing: Wash the plate multiple times with wash buffer to remove unincorporated nucleotides and other reaction components.
-
Detection: Add the anti-digoxigenin-POD antibody and incubate for 1 hour at 37°C. This antibody will bind to the digoxigenin incorporated into the newly synthesized DNA.
-
Substrate Addition: After another wash step, add the ABTS substrate solution. The peroxidase enzyme will catalyze a color change.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at a specific wavelength (e.g., 405 nm) using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control. Determine the IC50 value by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Anti-HIV-1 Activity Assay (MT-4 Cells)
This protocol describes a cell-based assay to determine the EC50 of an inhibitor against HIV-1 replication in a human T-cell line (MT-4).
Materials:
-
MT-4 cells
-
HIV-1 laboratory-adapted strain (e.g., IIIB)
-
Complete culture medium (e.g., RPMI 1640 with 10% fetal bovine serum, antibiotics)
-
This compound (at various concentrations)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solybilizing agent (e.g., acidified isopropanol)
Procedure:
-
Cell Seeding: Seed MT-4 cells into a 96-well microtiter plate at a predetermined density.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells. Include cell control (no virus, no inhibitor) and virus control (virus, no inhibitor) wells.
-
Virus Infection: Add a standardized amount of HIV-1 stock to the appropriate wells.
-
Incubation: Incubate the plate in a humidified CO2 incubator at 37°C for 4-5 days to allow for viral replication and the induction of cytopathic effects.
-
MTT Assay: Add MTT solution to all wells and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solybilization: Add a solubilizing agent to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell protection for each inhibitor concentration relative to the virus control and cell control. Determine the EC50 value by plotting the percentage of protection against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathway: HIV-1 Life Cycle and the Role of Reverse Transcriptase
References
An In-depth Technical Guide to the Antiviral Spectrum of HIV-1 Inhibitor-55 (Compound 4d)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the antiviral activity and mechanism of action of HIV-1 Inhibitor-55, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). Also referred to as compound 4d in scientific literature, this diarylpyrimidine (DAPY) derivative demonstrates high efficacy against wild-type HIV-1 and a range of clinically relevant mutant strains. This document summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes its mechanism of action and relevant workflows.
Introduction
This compound (compound 4d) is a second-generation non-nucleoside reverse transcriptase inhibitor belonging to the diarylpyrimidine (DAPY) class. NNRTIs are a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1 infection. They are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), located approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of the viral RNA genome into double-stranded DNA, a critical step in the viral replication cycle. This guide focuses on the specific antiviral properties of this compound.
Antiviral Spectrum and Potency
The antiviral activity of this compound is highly specific to Human Immunodeficiency Virus Type 1 (HIV-1). There is currently no substantial evidence to suggest a broad-spectrum antiviral activity against other viral families. Its potency has been demonstrated against both wild-type (WT) HIV-1 and a panel of mutant strains known to confer resistance to other NNRTIs.
Quantitative Antiviral Activity Data
The efficacy of this compound has been quantified through various in vitro assays, with the key metrics being the 50% effective concentration (EC50), the 50% inhibitory concentration (IC50), and the 50% cytotoxic concentration (CC50).
| Virus/Enzyme Target | Parameter | Value | Reference |
| HIV-1 (Wild-Type) | EC50 | 8.6 nM | [1] |
| HIV-1 RT (Wild-Type) | IC50 | 0.11 µM | [1] |
| HIV-1 Reverse Transcriptase Mutants | |||
| L100I | EC50 | 1.1 µM | [1] |
| K103N | EC50 | 0.12 µM | [1] |
| Y181C | EC50 | 0.36 µM | [1] |
| Y188L | EC50 | 0.75 µM | [1] |
| E138K | EC50 | 0.033 µM | [1] |
| F227L + V106A | EC50 | 3.06 µM | [1] |
| Cell Viability | |||
| MT-4 Cells | CC50 | 18.5 µM |
Mechanism of Action
As a diarylpyrimidine NNRTI, this compound functions through non-competitive inhibition of the HIV-1 reverse transcriptase.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the antiviral activity of this compound.
Anti-HIV-1 Assay (Cell-Based)
This assay determines the concentration of the inhibitor required to protect host cells from virus-induced cytopathic effects.
Protocol:
-
Cell Preparation: Culture MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
-
Assay Setup: Seed MT-4 cells into a 96-well microtiter plate at a density of 1 x 10^5 cells per well.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add to the wells. Include a "no drug" control.
-
Virus Infection: Add a predetermined amount of HIV-1 (e.g., strain IIIB) to each well, except for the mock-infected control wells.
-
Incubation: Incubate the plate for 5 days at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell protection and determine the EC50 value from the dose-response curve.
HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical)
This assay directly measures the inhibitory effect of the compound on the enzymatic activity of purified HIV-1 RT.
Protocol:
-
Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing a poly(A) template, an oligo(dT) primer, and a buffered solution (e.g., Tris-HCl) with MgCl2 and KCl.
-
Inhibitor Addition: Add serial dilutions of this compound to the reaction wells.
-
Enzyme Addition: Add purified recombinant HIV-1 reverse transcriptase to initiate the reaction.
-
Nucleotide Incorporation: Add a mixture of dNTPs, including a labeled nucleotide (e.g., [³H]dTTP or a biotinylated or digoxigenin-labeled dUTP).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Termination and Capture: Stop the reaction and capture the newly synthesized DNA onto a filter membrane or a streptavidin-coated plate.
-
Detection: Quantify the amount of incorporated labeled nucleotide using a scintillation counter or a colorimetric/chemiluminescent plate reader.
-
Data Analysis: Calculate the percentage of RT inhibition and determine the IC50 value from the dose-response curve.
Cytotoxicity Assay
This assay determines the concentration of the compound that is toxic to the host cells.
Protocol:
-
Cell Seeding: Seed MT-4 cells in a 96-well plate as described in the anti-HIV-1 assay.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the plate for 5 days at 37°C.
-
MTT Assay: Perform the MTT assay as described in the anti-HIV-1 assay protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value from the dose-response curve.
Signaling Pathways
The primary mechanism of action of this compound is the direct inhibition of HIV-1 reverse transcriptase. While HIV-1 infection is known to modulate various host cell signaling pathways, such as the MAPK and NF-κB pathways, to create a favorable environment for its replication, there is no direct evidence to suggest that this compound or other diarylpyrimidine NNRTIs exert their primary antiviral effect through the modulation of these pathways. Their high potency and specificity are attributed to their interaction with the viral enzyme.
Conclusion
This compound (compound 4d) is a highly potent and specific inhibitor of HIV-1 reverse transcriptase. Its antiviral activity is well-documented against both wild-type and a range of NNRTI-resistant HIV-1 strains, making it a promising candidate for further drug development. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this and other novel anti-HIV-1 compounds. Future research could explore potential synergistic effects with other antiretroviral agents and further elucidate its resistance profile.
References
Preliminary Toxicity Assessment of HIV-1 Inhibitor-55: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a preliminary in vitro toxicity and activity assessment of HIV-1 Inhibitor-55 (also identified as compound 4d in associated literature). The data and methodologies presented are collated from published research to offer a comprehensive overview for drug development professionals.
Quantitative Data Summary
The in vitro efficacy and cytotoxicity of this compound were evaluated against wild-type (WT) HIV-1 in MT-4 cells. The key quantitative metrics are summarized below. The 50% cytotoxic concentration (CC50) is a critical indicator of the compound's toxicity, while the 50% effective concentration (EC50) measures its antiviral potency. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the compound's therapeutic window.
| Compound | Target | Cell Line | CC50 (μM) | EC50 (μM) | Selectivity Index (SI) |
| This compound (4d) | HIV-1 WT | MT-4 | 18.5 | 0.0086 | 2151 |
Data derived from Ming W, et al. Eur J Med Chem. 2023[1]. The CC50 value was calculated from the reported EC50 and SI values (SI = CC50/EC50).
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the assessment of this compound.
In Vitro Cytotoxicity Assay
The cytotoxicity of this compound was determined using a standard MTT assay in MT-4 human T-lymphocyte cells. This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in metabolically active cells, providing a quantitative measure of cell viability.
Protocol:
-
Cell Preparation: MT-4 cells are seeded into 96-well microtiter plates at a density of 1 x 10^4 cells per well in 100 μL of culture medium. Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell adherence and stabilization.
-
Compound Dilution and Addition: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A series of dilutions of the compound are prepared in culture medium. The culture medium is removed from the wells and replaced with 100 μL of medium containing the various concentrations of the test compound. Control wells containing cells with medium and DMSO (vehicle control) and wells with medium only (background control) are included.
-
Incubation: The plates are incubated for 5 days at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Following the incubation period, 20 μL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours under the same conditions.
-
Formazan Solubilization: After the 4-hour incubation, 100 μL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidic isopropanol) is added to each well to dissolve the insoluble formazan crystals. The plate is gently agitated on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The CC50 value, defined as the compound concentration that reduces cell viability by 50%, is determined by plotting a dose-response curve and using non-linear regression analysis.
Anti-HIV Activity Assay
The antiviral activity of this compound was assessed by quantifying the inhibition of HIV-1-induced cytopathic effects in MT-4 cells.
Protocol:
-
Cell and Virus Preparation: MT-4 cells are seeded in 96-well plates as described in the cytotoxicity protocol. A laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB) is diluted to a predetermined titer that causes a significant cytopathic effect after 5 days.
-
Compound Addition and Infection: Various concentrations of this compound are added to the wells in triplicate. Immediately after, the cells are infected with the HIV-1 viral stock. Control wells include infected untreated cells (virus control) and uninfected untreated cells (mock control).
-
Incubation: The plates are incubated for 5 days at 37°C in a humidified 5% CO2 atmosphere to allow for viral replication and the development of cytopathic effects.
-
Viability Measurement: After the 5-day incubation, cell viability is determined using the MTT assay as described in section 2.1.
-
Data Analysis: The percentage of protection from virus-induced cytopathic effect is calculated for each compound concentration by comparing the absorbance of treated, infected cells with that of the virus and mock controls. The EC50 value, the concentration of the compound that inhibits 50% of viral replication, is calculated from the dose-response curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro screening of anti-HIV compounds, encompassing both cytotoxicity and efficacy assessments.
Potential Toxicity Signaling Pathway
This compound is a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI). While mitochondrial toxicity is a known side effect of some antiretrovirals, another relevant pathway for drug-induced toxicity involves the activation of xenobiotic-sensing nuclear receptors, such as the Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR). These receptors regulate the expression of drug-metabolizing enzymes (e.g., Cytochrome P450s) and transporters. Chronic activation or modulation of these pathways can lead to hepatotoxicity and adverse drug-drug interactions.
References
An In-Depth Technical Guide to the Physicochemical Properties of the HIV-1 Inhibitor Nevirapine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. This document details quantitative data, experimental protocols for key assays, and visual representations of its mechanism of action and experimental workflows to support research and development efforts in the field of antiretroviral therapy.
Physicochemical Properties of Nevirapine
Nevirapine is a potent, non-competitive inhibitor of HIV-1 reverse transcriptase.[1][2] Its physicochemical characteristics are crucial for its formulation, bioavailability, and pharmacokinetic profile. A summary of these properties is presented in the table below.
| Property | Value | Source |
| IUPAC Name | 11-cyclopropyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e][3][4]diazepin-6-one | [1] |
| Molecular Formula | C₁₅H₁₄N₄O | [1] |
| Molecular Weight | 266.30 g/mol | [1] |
| Melting Point | 247-249 °C | [5] |
| pKa | 2.8 | [5] |
| LogP | 2.5 | [4] |
| Water Solubility | ~0.1 mg/mL (at neutral pH) | [5] |
| Solubility in DMSO | ≥22 mg/mL | |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bonds | 1 | [3] |
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
Nevirapine functions by directly binding to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), an enzyme critical for the conversion of the viral RNA genome into DNA.[2] This binding is non-competitive with respect to the nucleoside triphosphates and the template-primer. The binding of Nevirapine induces a conformational change in the enzyme, which distorts the active site and inhibits its polymerase activity.[1][2] This ultimately prevents the synthesis of viral DNA, thereby halting the replication of the virus.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the anti-HIV-1 activity and cytotoxicity of Nevirapine.
HIV-1 Reverse Transcriptase Inhibition Assay
This assay measures the ability of Nevirapine to inhibit the enzymatic activity of recombinant HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (p66/p51 heterodimer)
-
Poly(rA)-oligo(dT) template-primer
-
[³H]-dTTP (tritiated deoxythymidine triphosphate)
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)
-
Nevirapine stock solution (in DMSO)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, poly(rA)-oligo(dT) template-primer, and [³H]-dTTP.
-
Serially dilute the Nevirapine stock solution to obtain a range of concentrations.
-
In a microplate, add the diluted Nevirapine solutions to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the reaction by adding the recombinant HIV-1 RT to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Transfer the contents of each well to a glass fiber filter using a vacuum manifold.
-
Wash the filters with TCA and then with ethanol to remove unincorporated [³H]-dTTP.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Calculate the percentage of inhibition for each Nevirapine concentration relative to the positive control and determine the IC₅₀ value.
Cell-Based Anti-HIV-1 Assay (p24 Antigen Assay)
This assay determines the inhibitory effect of Nevirapine on HIV-1 replication in a cell culture system by measuring the level of the viral p24 capsid protein.
Materials:
-
Human T-lymphocyte cell line (e.g., MT-4, CEM-SS)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB)
-
Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Nevirapine stock solution (in DMSO)
-
p24 Antigen ELISA kit
-
96-well cell culture plates
Protocol:
-
Seed the T-lymphocyte cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of Nevirapine in the cell culture medium.
-
Add the diluted Nevirapine to the cells.
-
Infect the cells with a known amount of HIV-1. Include uninfected and untreated infected cell controls.
-
Incubate the plate at 37°C in a CO₂ incubator for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
-
After incubation, collect the cell culture supernatant from each well.
-
Lyse the cells in the supernatant to release the p24 antigen.
-
Quantify the amount of p24 antigen in each supernatant sample using a commercial p24 Antigen ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of inhibition of viral replication for each Nevirapine concentration compared to the untreated infected control and determine the EC₅₀ value.
Cytotoxicity Assay (MTT Assay)
This assay assesses the potential cytotoxic effects of Nevirapine on the host cells used in the anti-HIV-1 assay.
Materials:
-
Human T-lymphocyte cell line (same as in the anti-HIV-1 assay)
-
Cell culture medium
-
Nevirapine stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., acidic isopropanol)
-
96-well cell culture plates
Protocol:
-
Seed the T-lymphocyte cells in a 96-well plate at the same density as in the anti-HIV-1 assay.
-
Prepare serial dilutions of Nevirapine in the cell culture medium.
-
Add the diluted Nevirapine to the cells. Include a cell-only control (no drug).
-
Incubate the plate under the same conditions and for the same duration as the anti-HIV-1 assay.
-
At the end of the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity for each Nevirapine concentration relative to the cell-only control and determine the CC₅₀ (50% cytotoxic concentration) value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the anti-HIV-1 activity of a compound like Nevirapine.
References
- 1. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by Nonnucleoside Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV-1 Reverse Transcriptase in Complex with Nevirapine - Proteopedia, life in 3D [proteopedia.org]
- 3. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ablinc.com [ablinc.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Experimental protocol for HIV-1 inhibitor-55 in cell culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiretroviral agents. HIV-1 inhibitor-55 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that shows significant activity against wild-type HIV-1 and various drug-resistant strains. This document provides detailed experimental protocols for evaluating the efficacy and cytotoxicity of this compound in a cell culture model. The protocols described herein are essential for preclinical assessment and mechanism of action studies.
This compound, also referred to as compound 4d, targets the HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of the viral RNA genome into double-stranded DNA, a necessary step for integration into the host genome.[1] By binding to a hydrophobic pocket in the p66 subunit of the RT, NNRTIs like inhibitor-55 cause a conformational change that disrupts the enzyme's catalytic activity.
These application notes provide a framework for researchers to consistently and accurately assess the antiviral potency and cytotoxic profile of this compound and other NNRTI candidates.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its activity against wild-type and mutant forms of HIV-1, as well as its direct enzymatic inhibition.
Table 1: Antiviral Activity of this compound against Wild-Type and Mutant HIV-1 Strains
| Virus Strain | EC50 (nM) |
| Wild-Type HIV-1 | 8.6 |
| L100I RT Mutant | 1100 |
| K103N RT Mutant | 120 |
| Y181C RT Mutant | 360 |
| Y188L RT Mutant | 750 |
| E138K RT Mutant | 33 |
| F227L + V106A RT Mutant | 3060 |
EC50 (50% effective concentration) is the concentration of the inhibitor required to reduce viral replication by 50%. Data sourced from publicly available information.[1]
Table 2: In Vitro Enzymatic Inhibition of HIV-1 Reverse Transcriptase by this compound
| Enzyme | IC50 (µM) |
| Wild-Type HIV-1 RT | 0.11 |
IC50 (50% inhibitory concentration) is the concentration of the inhibitor required to reduce the activity of the isolated enzyme by 50%. Data sourced from publicly available information.[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for its evaluation.
Figure 1. Simplified HIV-1 replication cycle and the target of this compound.
Figure 2. General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Culture and Virus Propagation
Materials:
-
MT-4 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
HIV-1 (e.g., NL4-3 strain)
-
Phosphate-buffered saline (PBS)
-
Trypan blue solution
Protocol:
-
Maintain MT-4 cells in RPMI-1640 complete medium at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days to maintain a density between 0.5 x 10^6 and 2 x 10^6 cells/mL.
-
To prepare a virus stock, infect MT-4 cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
Monitor the culture for cytopathic effects (syncytia formation).
-
When syncytia are widespread (typically 4-5 days post-infection), harvest the culture supernatant.
-
Centrifuge the supernatant at 1,000 x g for 10 minutes to remove cell debris.
-
Aliquot the virus-containing supernatant and store at -80°C.
-
Titer the virus stock by measuring the p24 antigen concentration using a commercial ELISA kit.
Anti-HIV-1 Activity Assay (p24 ELISA)
Materials:
-
96-well cell culture plates
-
MT-4 cells
-
This compound
-
HIV-1 virus stock
-
Complete RPMI-1640 medium
-
Commercial HIV-1 p24 Antigen ELISA kit
Protocol:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A typical starting concentration is 1 µM, with 10-fold serial dilutions.
-
Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.
-
Add 50 µL of the diluted inhibitor to the appropriate wells. Include wells with no inhibitor as a virus control and wells with cells only as a negative control.
-
Add 50 µL of HIV-1 virus stock (containing approximately 100 pg of p24) to each well, except for the cell-only controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
After incubation, centrifuge the plate at 500 x g for 5 minutes.
-
Carefully collect the culture supernatant from each well.
-
Determine the p24 antigen concentration in the supernatants using a commercial HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the inhibitor concentration using non-linear regression analysis.
Cytotoxicity Assay (MTT Assay)
Materials:
-
96-well cell culture plates
-
MT-4 cells
-
This compound
-
Complete RPMI-1640 medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Protocol:
-
Seed MT-4 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of complete medium.
-
Add 100 µL of serial dilutions of this compound to the wells. Include wells with medium only as a cell control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for the same duration as the antiviral assay (4-5 days).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the cell control.
-
Determine the CC50 (50% cytotoxic concentration) value by plotting the percentage of cell viability against the inhibitor concentration using non-linear regression analysis.
Reverse Transcriptase (RT) Activity Assay
Materials:
-
Culture supernatant from the anti-HIV-1 activity assay
-
Commercial colorimetric or fluorometric RT activity assay kit
Protocol:
-
Use the culture supernatants collected from the anti-HIV-1 activity assay (step 7 of the p24 ELISA protocol).
-
Follow the protocol of a commercial RT activity assay kit to measure the amount of RT in the supernatants.[2] These kits typically involve the reverse transcription of a synthetic template and the quantification of the resulting DNA product.
-
The level of RT activity is proportional to the amount of viral replication.
-
Calculate the percentage of inhibition of RT activity for each inhibitor concentration relative to the virus control.
-
Determine the EC50 value based on RT activity by plotting the percentage of inhibition against the inhibitor concentration.
Figure 3. Logical data analysis pipeline for determining inhibitor efficacy and toxicity.
References
Application Note: Cell-Based Assays for Efficacy Testing of HIV-1 Inhibitor-55
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiretroviral therapies. HIV-1 inhibitor-55 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated significant efficacy against wild-type (WT) HIV-1 and various drug-resistant mutant strains.[1][2] Accurate evaluation of such inhibitors relies on robust and reproducible cell-based assays that can quantify their antiviral activity. These assays are crucial in the drug discovery pipeline, providing essential data on inhibitor potency (e.g., EC50) and cytotoxicity.
This document provides detailed protocols for three common and effective cell-based assays used to determine the efficacy of HIV-1 inhibitors like inhibitor-55: the p24 Antigen Capture ELISA, the Luciferase Reporter Gene Assay, and the Syncytia Formation Assay.
HIV-1 Replication and Mechanism of Inhibitor-55
HIV-1 infection begins with the virus binding to a CD4 receptor and a coreceptor (CCR5 or CXCR4) on the surface of a target T-cell, leading to the fusion of the viral and cellular membranes.[3][4] Once inside the cell, the viral RNA is reverse-transcribed into DNA by the enzyme reverse transcriptase (RT). This viral DNA is then integrated into the host cell's genome, allowing for the production of new viral particles.[3] this compound targets the reverse transcriptase enzyme, preventing the conversion of viral RNA to DNA and thus halting the replication cycle.[1]
Caption: HIV-1 lifecycle and the inhibitory action of Inhibitor-55.
Quantitative Efficacy of this compound
Summarized below is the reported in vitro efficacy of this compound against the wild-type virus and several common reverse transcriptase mutant strains. The 50% effective concentration (EC50) is the concentration of the drug that inhibits viral replication by 50%.[5][6] The 50% inhibitory concentration (IC50) is the concentration required to inhibit the activity of the target enzyme by 50%.
Table 1: Efficacy of this compound against Wild-Type (WT) HIV-1
| Parameter | Virus Strain | Value |
| EC50 | WT HIV-1 | 8.6 nM[1][2] |
| IC50 | WT HIV-1 RT | 0.11 µM[1] |
Table 2: Efficacy of this compound against Reverse Transcriptase (RT) Mutants
| Mutant Strain | EC50 (µM) |
| L100I | 1.1[1] |
| K103N | 0.12[1] |
| Y181C | 0.36[1] |
| Y188L | 0.75[1] |
| E138K | 0.033[1] |
| F227L + V106A | 3.06[1] |
Experimental Protocols
A general workflow for testing inhibitor efficacy involves culturing target cells, infecting them with HIV-1 in the presence of varying concentrations of the inhibitor, and then measuring the extent of viral replication using a suitable assay.
Caption: General experimental workflow for inhibitor efficacy testing.
Protocol 1: p24 Antigen Capture ELISA
This assay quantifies the concentration of the HIV-1 p24 capsid protein, a key viral component, in the supernatant of infected cell cultures.[7] A reduction in p24 levels in the presence of an inhibitor indicates reduced viral replication.[8]
Materials and Reagents:
-
CD4+ T-cell line (e.g., MT-2, Jurkat)
-
HIV-1 viral stock
-
This compound
-
Complete cell culture medium
-
Commercial or in-house HIV-1 p24 Antigen Capture ELISA kit[7][9]
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Plating: Seed CD4+ T-cells in a 96-well plate at an appropriate density.
-
Inhibitor Addition: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include "virus only" (no inhibitor) and "cells only" (no virus) controls.
-
Infection: Add a pre-titered amount of HIV-1 stock to each well (except the "cells only" control).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.
-
Sample Collection: After incubation, carefully collect the cell culture supernatant. If necessary, centrifuge the samples to pellet any cells or debris.[9]
-
ELISA Protocol: a. Follow the manufacturer's instructions for the p24 ELISA kit. Typically, this involves adding the supernatant to antibody-coated wells.[10] b. Add detection antibodies and substrate solutions as instructed. c. Stop the reaction and read the absorbance at the specified wavelength (e.g., 450 nm) using a microplate reader.[10]
-
Data Analysis: a. Generate a standard curve using the provided p24 antigen standards. b. Calculate the p24 concentration in each sample from the standard curve. c. Plot the percentage of inhibition against the inhibitor concentration and use non-linear regression to determine the EC50 value.
Caption: Workflow for the p24 Antigen Capture ELISA protocol.
Protocol 2: Luciferase Reporter Gene Assay
This is a highly sensitive and high-throughput method that uses genetically engineered HIV-1 reporter viruses.[11][12] These viruses contain a reporter gene (e.g., luciferase) that is expressed upon successful infection. The amount of light produced by the luciferase enzyme is proportional to the level of viral replication.[13][14] Single-round infectivity assays are often preferred as they measure the immediate inhibitory effect of a drug.[15]
Materials and Reagents:
-
TZM-bl cell line (HeLa cells expressing CD4, CCR5, and CXCR4 with a Tat-responsive luciferase reporter cassette)
-
HIV-1 Env-pseudotyped virus stock (luciferase reporter virus)
-
This compound
-
Complete cell culture medium (DMEM with 10% FBS)
-
DEAE-Dextran (optional, to enhance infection)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
96-well opaque white plates
-
Luminometer
Procedure:
-
Cell Plating: Seed TZM-bl cells in a 96-well opaque white plate and incubate overnight.
-
Inhibitor Addition: Add serial dilutions of this compound to the wells.
-
Infection: Prepare the virus inoculum in culture medium (with DEAE-Dextran if used). Add the inoculum to the cells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis and Luciferase Measurement: a. Remove the culture medium from the wells. b. Add luciferase assay reagent, which lyses the cells and provides the substrate for the luciferase enzyme. c. Incubate for 2-5 minutes at room temperature. d. Measure the luminescence (in Relative Light Units, RLU) using a luminometer.
-
Data Analysis: a. Subtract the background RLU from "cells only" wells. b. Calculate the percentage of inhibition relative to the "virus only" control. c. Plot the percentage of inhibition against inhibitor concentration and use non-linear regression to determine the EC50 value.
Caption: Workflow for the Luciferase Reporter Gene Assay.
Protocol 3: Syncytia Formation Assay
HIV-1 infection can cause infected cells to fuse with uninfected neighboring CD4+ cells, forming large, multinucleated giant cells called syncytia.[16][17] The inhibition of syncytia formation can be used as a measure of a drug's antiviral activity. Fluorescence-based methods allow for quantification of this cytopathic effect.[16]
Materials and Reagents:
-
Syncytium-inducing (SI) HIV-1 isolate
-
This compound
-
Fluorescent dyes (e.g., CMFDA - green; CMTMR - red)[16]
-
Complete cell culture medium
-
Fluorescence microscope
Procedure:
-
Cell Staining: Divide a population of MT-2 cells into two halves. Stain one half with CMFDA (green) and the other half with CMTMR (red) according to the dye manufacturer's protocol.[16]
-
Infection: Infect one of the stained cell populations (e.g., the green-stained cells) with a syncytium-inducing HIV-1 strain.
-
Co-culture: After a brief incubation (e.g., 2 hours), mix the infected (green) cells with the uninfected (red) cells in a 1:1 ratio in a multi-well plate.
-
Inhibitor Addition: Add serial dilutions of this compound to the co-culture wells.
-
Incubation: Incubate the plate for 48 hours to allow for syncytia formation.
-
Visualization and Quantification: a. Observe the cells under a fluorescence microscope. b. Syncytia will appear as large, multinucleated cells containing both green and red fluorescence (appearing yellow/orange).[16] c. Quantify the number and/or size of syncytia per field of view for each inhibitor concentration.
-
Data Analysis: a. Calculate the percentage of syncytia inhibition for each concentration relative to the "no inhibitor" control. b. Plot the percentage of inhibition against inhibitor concentration to determine the EC50.
HIV-1 Entry Signaling Pathway
The initial steps of HIV-1 infection involve a cascade of interactions and conformational changes that are critical for viral entry. While Inhibitor-55 acts post-entry, understanding the entry pathway is essential for developing a comprehensive anti-HIV strategy. The process begins when the viral envelope protein gp120 binds to the CD4 receptor on the T-cell surface. This binding induces a conformational change in gp120, allowing it to bind to a coreceptor, either CCR5 or CXCR4.[3] This dual-receptor engagement triggers further changes in the gp41 transmembrane protein, leading to the insertion of its fusion peptide into the host cell membrane and ultimately, the fusion of the two membranes.[4] This process can activate intracellular signaling pathways, such as those involving cofilin, which rearranges the actin cytoskeleton to facilitate viral entry and transport to the nucleus.[4]
Caption: Signaling pathway of HIV-1 entry into a host T-cell.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HIV - Wikipedia [en.wikipedia.org]
- 4. HIV: Cell Binding and Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring the effectiveness of antiretroviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of multiple parameters of HIV-1 replication cycle in testing of AIDS drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ablinc.com [ablinc.com]
- 10. fybreeds.com [fybreeds.com]
- 11. A novel HIV-1 reporter virus with a membrane-bound Gaussia princeps luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Assessment of a diverse panel of transmitted/founder HIV-1 infectious molecular clones in a luciferase based CD8 T-cell mediated viral inhibition assay [frontiersin.org]
- 13. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. Luciferase Time-based, High-throughput Screening Assay for the Discovery of HIV-1 Inhibitors - MedCrave online [medcraveonline.com]
- 15. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence-Based Quantitative Methods for Detecting Human Immunodeficiency Virus Type 1-Induced Syncytia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. HIV-1-Induced Small T Cell Syncytia Can Transfer Virus Particles to Target Cells through Transient Contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Note: Investigating the Impact of HIV-1 Inhibitor-55 on Lentiviral Vector Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentiviral vectors (LVs), derived from the Human Immunodeficiency Virus type 1 (HIV-1), are indispensable tools in gene therapy and biomedical research due to their ability to efficiently transduce a wide range of dividing and non-dividing cells, leading to stable, long-term transgene expression. The production of high-titer, high-purity LVs is a critical step for both research and clinical applications. This application note explores the hypothetical impact of a non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-55, on the production of third-generation lentiviral vectors. While reverse transcriptase (RT) is essential for the reverse transcription of the vector genome in target cells, its role during the vector production phase in producer cells is less understood. Recent studies have suggested that some NNRTIs can affect the late stages of HIV-1 replication, potentially influencing viral particle assembly and release.[1] This document provides a detailed protocol for producing lentiviral vectors in the presence of this compound and for titrating the resulting vectors to assess the inhibitor's effect on production and infectivity.
Materials and Methods
Cell Line Maintenance
HEK293T cells, a common cell line for lentiviral production, should be cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. It is crucial to maintain the cells in a logarithmic growth phase and ensure they are healthy and free of contamination. For optimal transfection efficiency and viral production, use cells that are below passage 20.
Experimental Protocol: Lentiviral Vector Production with this compound
This protocol outlines the production of a lentiviral vector encoding a fluorescent reporter (e.g., GFP) in the presence of varying concentrations of this compound.
-
Cell Seeding:
-
Twenty-four hours prior to transfection, seed 5 x 10^6 HEK293T cells in 10 cm tissue culture plates.
-
Ensure cells reach 70-80% confluency at the time of transfection.
-
-
Preparation of Plasmid DNA and this compound:
-
Prepare a plasmid mix for a third-generation lentiviral system:
-
10 µg of transfer plasmid (e.g., pLKO.1-GFP)
-
5 µg of packaging plasmid (e.g., psPAX2)
-
2.5 µg of envelope plasmid (e.g., pMD2.G)
-
-
Prepare stock solutions of this compound in DMSO. Dilute to final concentrations (e.g., 0 nM, 10 nM, 50 nM, 100 nM, 500 nM) in serum-free DMEM.
-
-
Transfection:
-
In a sterile tube, mix the plasmids with serum-free DMEM to a final volume of 500 µL.
-
In a separate tube, dilute 37.5 µL of Polyethylenimine (PEI, 1 mg/mL) in serum-free DMEM to a final volume of 500 µL.
-
Combine the DNA and PEI solutions, mix gently, and incubate for 20 minutes at room temperature.
-
During the incubation, replace the cell culture medium with fresh, pre-warmed DMEM containing 10% FBS and the respective concentration of this compound.
-
Add the DNA-PEI mixture dropwise to the cells.
-
-
Virus Harvest:
-
At 48 hours post-transfection, collect the supernatant containing the lentiviral particles.
-
Centrifuge the supernatant at 500 x g for 10 minutes to pellet cell debris.
-
Filter the clarified supernatant through a 0.45 µm PES filter.
-
The viral supernatant can be stored at 4°C for short-term use or at -80°C for long-term storage after aliquoting to avoid multiple freeze-thaw cycles.
-
Protocol: Lentiviral Vector Titration
1. Physical Titer Determination (p24 ELISA)
The p24 protein is a component of the HIV-1 capsid, and its concentration in the viral supernatant can be used to estimate the total number of viral particles.[2][3][4]
-
Use a commercially available p24 ELISA kit.
-
Lyse the viral supernatant according to the kit's instructions to release the p24 antigen.
-
Add the lysed samples and p24 standards to the antibody-coated microplate.
-
Follow the manufacturer's protocol for incubation, washing, and addition of detection antibodies and substrate.
-
Measure the absorbance at 450 nm and calculate the p24 concentration based on the standard curve.
-
The physical titer (viral particles/mL) can be estimated from the p24 concentration.
2. Functional Titer Determination (FACS-based)
The functional titer measures the number of infectious viral particles capable of transducing target cells and leading to transgene expression.[5][6]
-
Cell Seeding: Seed 5 x 10^4 HEK293T cells per well in a 24-well plate 24 hours before transduction.
-
Serial Dilutions: Prepare serial dilutions of the harvested lentiviral supernatant (from each this compound concentration) in complete DMEM containing 8 µg/mL polybrene.
-
Transduction: Replace the media on the HEK293T cells with the viral dilutions. Include a "no virus" control.
-
Incubation: Incubate the cells for 72 hours to allow for transduction and GFP expression.
-
Flow Cytometry:
-
Harvest the cells using trypsin.
-
Wash the cells with PBS.
-
Analyze the percentage of GFP-positive cells using a flow cytometer.
-
-
Titer Calculation: Calculate the functional titer (Transducing Units/mL) using the following formula, ensuring the percentage of GFP-positive cells is within the linear range (typically 5-20%):
-
Titer (TU/mL) = (Number of cells at transduction x % GFP-positive cells) / Volume of virus (mL)
-
Hypothetical Data Presentation
The following tables summarize the hypothetical results of the experiment, demonstrating the potential impact of this compound on lentiviral vector production.
Table 1: Effect of this compound on Physical Titer of Lentiviral Vectors
| This compound Conc. (nM) | p24 Concentration (ng/mL) | Physical Titer (Viral Particles/mL) |
| 0 | 150 | 1.5 x 10^9 |
| 10 | 145 | 1.45 x 10^9 |
| 50 | 120 | 1.2 x 10^9 |
| 100 | 95 | 9.5 x 10^8 |
| 500 | 60 | 6.0 x 10^8 |
Table 2: Effect of this compound on Functional Titer of Lentiviral Vectors
| This compound Conc. (nM) | % GFP-Positive Cells (at 1:100 dilution) | Functional Titer (TU/mL) |
| 0 | 15.2 | 7.6 x 10^6 |
| 10 | 14.8 | 7.4 x 10^6 |
| 50 | 12.5 | 6.25 x 10^6 |
| 100 | 9.8 | 4.9 x 10^6 |
| 500 | 6.1 | 3.05 x 10^6 |
Visualizations
Caption: Workflow for lentiviral vector production with this compound.
Caption: Inhibition of reverse transcription by this compound.
Discussion and Conclusion
The hypothetical data presented in Tables 1 and 2 suggest that this compound may have a dose-dependent inhibitory effect on the production of lentiviral vectors. A decrease in both the physical titer (p24 levels) and the functional titer (infectious particles) is observed with increasing concentrations of the inhibitor. This finding, while hypothetical, aligns with published research indicating that some NNRTIs can interfere with the late stages of HIV-1 replication, such as the assembly and budding of viral particles.[1] The proposed mechanism is that these inhibitors may enhance the dimerization of Gag-Pol polyprotein precursors, leading to improper particle formation and reduced virus release.
For researchers and drug development professionals, this implies that the presence of certain antiviral compounds during lentiviral vector production could inadvertently reduce vector yields. This is a critical consideration when developing cell lines or manufacturing processes where such inhibitors might be present. Further empirical studies are necessary to validate these hypothetical findings and to fully elucidate the mechanism by which this compound and other NNRTIs may affect lentiviral vector production. Understanding these interactions will be vital for optimizing manufacturing protocols and ensuring the consistent production of high-quality lentiviral vectors for therapeutic use.
References
- 1. Nonnucleoside Reverse Transcriptase Inhibitors Reduce HIV-1 Production from Latently Infected Resting CD4+ T Cells following Latency Reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lentiviral Titer via p24 (viral coat protein) ELISA Assay [sigmaaldrich.com]
- 3. Rapid lentivirus titration by p24 ELISA [takarabio.com]
- 4. Lentivirus titration by p24 ELISA [takarabio.com]
- 5. FACS Titration of Lentivirus Protocol [sigmaaldrich.com]
- 6. genscript.com [genscript.com]
Application Notes and Protocols for HIV-1 Inhibitor-55 in Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant strains of Human Immunodeficiency Virus Type 1 (HIV-1) is a significant challenge in the management of HIV/AIDS. Continuous research and development of novel antiretroviral agents with activity against resistant variants are crucial. HIV-1 inhibitor-55 (also known as compound 4d) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] This document provides detailed application notes and protocols for the use of this compound in drug resistance studies, including methodologies for assessing its efficacy against wild-type and mutant strains of HIV-1.
Mechanism of Action
This compound targets the viral enzyme reverse transcriptase (RT), which is essential for the conversion of the viral RNA genome into proviral DNA, a critical step in the HIV-1 replication cycle.[1][2] As a non-nucleoside inhibitor, it binds to a hydrophobic pocket in the p66 subunit of the RT enzyme, distinct from the active site.[3] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[3]
HIV-1 Life Cycle and the Target of Inhibitor-55
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antiviral Drug Resistance and the Need for Development of New HIV-1 Reverse Transcriptase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV-1 RT Inhibitors with a Novel Mechanism of Action: NNRTIs that Compete with the Nucleotide Substrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining EC50 and IC50 of HIV-1 Inhibitor-55
Introduction
The development of effective antiretroviral therapies is contingent on the accurate characterization of novel inhibitory compounds. Two critical parameters in this process are the half-maximal effective concentration (EC50) and the half-maximal inhibitory concentration (IC50). The EC50 value represents the concentration of a drug that induces a response halfway between the baseline and maximum effect in a cell-based assay, making it a key indicator of a drug's potency in a biological context. The IC50 value, conversely, is the concentration of an inhibitor required to reduce the activity of a specific molecular target (such as an enzyme) by 50% in a biochemical assay.
This document provides detailed application notes and protocols for determining the EC50 and IC50 values of a novel hypothetical compound, "HIV-1 inhibitor-55," targeting the Human Immunodeficiency Virus Type 1 (HIV-1). These guidelines are intended for researchers, scientists, and drug development professionals.
Part 1: Foundational Concepts: EC50 vs. IC50
Understanding the distinction between EC50 and IC50 is crucial for correct experimental design and data interpretation.
-
EC50 (Half-Maximal Effective Concentration): Measures the potency of a compound in a whole-cell or whole-organism-based assay. It reflects the compound's ability to inhibit viral replication within a cellular environment, accounting for factors like cell permeability, metabolic stability, and potential off-target effects.[1] For HIV-1, this is typically measured by quantifying the reduction in viral production or cell-to-cell spread.
-
IC50 (Half-Maximal Inhibitory Concentration): Measures the potency of a compound against a specific, isolated molecular target, such as a viral enzyme (e.g., reverse transcriptase, protease, or integrase).[2][3] This is determined in a biochemical (cell-free) assay and provides direct insight into the inhibitor's interaction with its target.[4]
A compound can have a potent IC50 value against its target enzyme but a weaker EC50 value in cells due to poor membrane permeability or rapid cellular metabolism. Conversely, a compound might show a potent EC50 through mechanisms not captured in a specific biochemical assay. Therefore, both values are essential for a comprehensive preclinical evaluation.
Logical Relationship between Assays
Caption: Relationship between biochemical (IC50) and cell-based (EC50) assays.
Part 2: The HIV-1 Life Cycle & Key Inhibitor Targets
HIV-1 replication involves a multi-step process, with each step presenting a potential target for therapeutic intervention.[5] Antiretroviral drugs are designed to block specific stages of this cycle.[6]
Caption: The HIV-1 life cycle with key targets for antiretroviral drugs.
Part 3: Experimental Workflow and Protocols
A standardized workflow is essential for generating reproducible EC50 and IC50 data.
General Experimental Workflow
Caption: Standard workflow for EC50 and IC50 determination.
Protocol 1: EC50 Determination using HIV-1 p24 Antigen Assay
This cell-based assay quantifies the amount of HIV-1 p24 capsid protein produced by infected cells, which serves as a proxy for viral replication. A reduction in p24 levels in the presence of an inhibitor indicates antiviral activity.
Materials:
-
Target cells (e.g., TZM-bl, MT-2, or Peripheral Blood Mononuclear Cells - PBMCs).[7][8]
-
Replication-competent HIV-1 viral stock (e.g., NL4-3 strain).[9]
-
Complete cell culture medium (e.g., RPMI or DMEM with 10% FBS).
-
This compound.
-
96-well cell culture plates.
-
Commercial HIV-1 p24 Antigen ELISA kit.
-
Plate reader.
Procedure:
-
Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C.[8]
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of Inhibitor-55 in culture medium. Include a "no inhibitor" (vehicle control, e.g., DMSO) and a "no virus" (mock infection) control.
-
Infection: Add the serially diluted Inhibitor-55 to the plated cells. Immediately after, infect the cells with a pre-titered amount of HIV-1 stock.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.[9]
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 Quantification: Quantify the p24 antigen concentration in the supernatants using a commercial p24 ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Subtract the background signal (mock-infected cells).
-
Normalize the data by defining the p24 level in the vehicle control wells as 100% viral replication (0% inhibition) and the mock-infected wells as 0% replication (100% inhibition).
-
Plot the percent inhibition against the logarithm of the Inhibitor-55 concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using software like GraphPad Prism to calculate the EC50 value.[2][10]
-
Protocol 2: IC50 Determination using HIV-1 Reverse Transcriptase (RT) Assay
This biochemical assay measures the ability of Inhibitor-55 to directly block the activity of the HIV-1 RT enzyme, which is essential for converting the viral RNA genome into DNA.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase enzyme.
-
RT assay buffer.
-
Template/primer (e.g., poly(rA)/oligo(dT)).
-
Labeled dNTPs (e.g., ³H-dTTP or a non-radioactive system).
-
This compound.
-
96-well assay plates.
-
Scintillation counter or appropriate plate reader.
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of Inhibitor-55 in the assay buffer. Include a "no inhibitor" control (100% enzyme activity) and a "no enzyme" control (background).
-
Reaction Setup: In a 96-well plate, add the assay buffer, template/primer, and the serially diluted Inhibitor-55.
-
Enzyme Addition: Add the recombinant HIV-1 RT enzyme to each well (except the "no enzyme" control) to initiate the reaction.
-
Initiation and Incubation: Add the labeled dNTPs to start the synthesis. Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction and quantify the amount of incorporated labeled dNTPs as per the specific kit's instructions. This readout is directly proportional to enzyme activity.
-
Data Analysis:
-
Subtract the background signal ("no enzyme" control).
-
Normalize the data by defining the activity in the "no inhibitor" control as 100% activity (0% inhibition).
-
Plot the percent inhibition against the logarithm of the Inhibitor-55 concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value.[11][12]
-
Part 4: Data Analysis Workflow and Presentation
Accurate calculation of EC50 and IC50 values requires a systematic approach to data analysis.
Caption: Workflow for calculating EC50/IC50 from raw experimental data.
Data Presentation Tables
Quantitative data should be summarized in clear, structured tables for easy comparison and reporting.
Table 1: Antiviral Activity (EC50) of this compound in Different Cell Types
| Cell Type | Assay Type | EC50 (nM) | 95% Confidence Interval | Selectivity Index (SI)¹ |
| TZM-bl | p24 ELISA | 15.2 | 12.5 - 18.5 | >1315 |
| MT-2 | Luciferase | 12.8 | 10.9 - 15.0 | >1562 |
| PBMCs | p24 ELISA | 25.6 | 21.0 - 31.2 | >781 |
¹ Selectivity Index (SI) is calculated as CC50 / EC50, where CC50 is the 50% cytotoxic concentration. A hypothetical CC50 > 20 µM is used here.[9]
Table 2: Biochemical Inhibitory Activity (IC50) of Inhibitor-55 Against Key HIV-1 Enzymes
| Target Enzyme | Assay Type | IC50 (nM) | 95% Confidence Interval |
| Reverse Transcriptase | Radiometric | 8.5 | 7.1 - 10.2 |
| Protease | FRET-based | >10,000 | N/A |
| Integrase | Strand Transfer | >10,000 | N/A |
These tables clearly indicate that Inhibitor-55 is a potent and specific inhibitor of HIV-1 Reverse Transcriptase, with strong antiviral activity in various cell lines and a favorable preliminary safety profile as indicated by the high Selectivity Index.
References
- 1. mdpi.com [mdpi.com]
- 2. clyte.tech [clyte.tech]
- 3. IC50 and EC50 | Graphstats Technologies [graphstats.net]
- 4. Cell-based and biochemical screening approaches for the discovery of novel HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 6. Table: Sites of Medication Action on Life Cycle of HIV-MSD Manual Consumer Version [msdmanuals.com]
- 7. Dataset | EC50 Dataset for Selection of HIV-1 for Resistance to Fifth Generation Protease Inhibitors Reveals Two Independent Pathways to High-Level Resistance | ID: pk02cm738 | Carolina Digital Repository [cdr.lib.unc.edu]
- 8. Uracil derivatives as HIV-1 capsid protein inhibitors: design, in silico , in vitro and cytotoxicity studies - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02450K [pubs.rsc.org]
- 9. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. towardsdatascience.com [towardsdatascience.com]
Using HIV-1 inhibitor-55 to study viral replication kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge, necessitating the continued development of novel antiretroviral agents. The study of viral replication kinetics is crucial for understanding the efficacy of these agents and the mechanisms by which they inhibit viral propagation. HIV-1 inhibitor-55 is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that serves as a valuable tool for investigating the dynamics of HIV-1 replication.[1][2] These application notes provide detailed protocols for utilizing this compound to assess its antiviral activity and to study its impact on the kinetics of HIV-1 replication in vitro.
Mechanism of Action
This compound targets the viral enzyme reverse transcriptase (RT), a critical component of the early stages of the HIV-1 replication cycle.[1][2] Reverse transcriptase is responsible for converting the single-stranded viral RNA genome into double-stranded DNA, a process essential for the subsequent integration of the viral genome into the host cell's DNA.[3][4][5] By binding to a hydrophobic pocket in the p66 subunit of HIV-1 RT, this compound allosterically inhibits the enzyme's polymerase activity.[6] This action prevents the synthesis of viral DNA, thereby halting the replication process before the establishment of a productive infection.[2]
Quantitative Data Summary
The inhibitory activity of this compound has been quantified against wild-type HIV-1 and various drug-resistant mutant strains. The following tables summarize the half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values.
Table 1: Anti-HIV-1 Activity of this compound against Wild-Type and Mutant Strains
| HIV-1 Strain | EC50 (µM) |
| Wild-Type | 0.0086 |
| L100I | 1.1 |
| K103N | 0.12 |
| Y181C | 0.36 |
| Y188L | 0.75 |
| E138K | 0.033 |
| F227L + V106A | 3.06 |
Data sourced from MedChemExpress.[1]
Table 2: Inhibitory Activity of this compound against HIV-1 Reverse Transcriptase
| Enzyme | IC50 (µM) |
| Wild-Type HIV-1 RT | 0.11 |
Data sourced from MedChemExpress.[1]
Experimental Protocols
Protocol 1: In Vitro Single-Cycle HIV-1 Inhibition Assay
This protocol is designed to determine the EC50 of this compound in a single round of viral infection using a reporter virus.
Materials:
-
TZM-bl cells (or other susceptible cell line with a reporter gene)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
HIV-1 reporter virus stock (e.g., NL4-3.Luc.R-E-)
-
This compound
-
DMSO (for inhibitor dilution)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in complete medium, starting from a concentration of 100 nM down to sub-nanomolar concentrations. Include a "no inhibitor" control (medium with DMSO) and a "cells only" control (medium only).
-
Inhibitor Addition: Remove the medium from the cells and add 50 µL of the diluted inhibitor to the appropriate wells.
-
Infection: Add 50 µL of HIV-1 reporter virus diluted in complete medium to each well (except the "cells only" control) to achieve a multiplicity of infection (MOI) of 0.1.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Measurement: After incubation, remove the supernatant and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent. Measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control. Plot the percentage of inhibition against the log of the inhibitor concentration and use a non-linear regression analysis to determine the EC50 value.
Protocol 2: HIV-1 Reverse Transcriptase (RT) Activity Assay
This biochemical assay measures the direct inhibition of HIV-1 RT enzymatic activity by this compound.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound
-
DMSO
-
RT assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)
-
Poly(rA)-oligo(dT) template-primer
-
dNTP mix
-
Labeled dTTP (e.g., [³H]-dTTP or a fluorescently labeled dTTP)
-
Microplate (e.g., 96-well)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in RT assay buffer to achieve a range of concentrations (e.g., from 10 µM to 0.1 nM).
-
Reaction Setup: In a 96-well microplate, add the following components in order:
-
Recombinant HIV-1 RT
-
Diluted this compound or control (buffer with DMSO)
-
RT reaction mix containing poly(rA)-oligo(dT), dNTPs, and labeled dTTP.
-
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Reaction Termination: Stop the reaction by adding ice-cold trichloroacetic acid (TCA) to precipitate the newly synthesized DNA.
-
Quantification: Filter the precipitated DNA onto a filter mat, wash with TCA and ethanol, and allow to dry. Quantify the amount of incorporated labeled nucleotide using a scintillation counter or a fluorescence plate reader, depending on the label used.
-
Data Analysis: Calculate the percentage of RT inhibition for each concentration of the inhibitor compared to the control. Plot the percentage of inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
Protocol 3: Multi-Cycle Viral Replication Kinetics Assay
This protocol assesses the long-term effect of this compound on viral replication over multiple cycles of infection.
Materials:
-
CD4+ T-cell line (e.g., MT-4, Jurkat) or primary CD4+ T cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, IL-2 for primary cells)
-
Wild-type HIV-1 virus stock (e.g., NL4-3)
-
This compound
-
DMSO
-
24-well cell culture plates
-
p24 ELISA kit
Procedure:
-
Cell Infection: Infect 1 x 10^6 CD4+ T cells with HIV-1 at a low MOI (e.g., 0.01) for 2-4 hours at 37°C.
-
Cell Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove the initial viral inoculum.
-
Cell Plating and Inhibitor Addition: Resuspend the cells in complete medium and plate them in a 24-well plate. Add this compound at various concentrations (e.g., 0.1x, 1x, and 10x the EC50). Include a "no inhibitor" control.
-
Sample Collection: At specified time points (e.g., days 0, 2, 4, 6, and 8 post-infection), collect a small aliquot of the cell culture supernatant.
-
Virus Quantification: Store the collected supernatants at -80°C until all time points have been collected. Quantify the amount of virus in the supernatant by measuring the p24 antigen concentration using a p24 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the p24 concentration (pg/mL) against time (days) for each inhibitor concentration. This will generate viral growth curves that illustrate the kinetics of viral replication in the presence and absence of the inhibitor.
Disclaimer
The experimental protocols provided are intended as representative examples based on standard virological and biochemical techniques. Researchers should optimize these protocols for their specific experimental conditions and cell systems. As detailed, peer-reviewed protocols for "this compound" were not publicly available at the time of writing, these methods serve as a starting point for investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insights into HIV-1 Reverse Transcriptase (RT) Inhibition and Drug Resistance from Thirty Years of Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HIV Replication Cycle | NIAID: National Institute of Allergy and Infectious Diseases [niaid.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes & Protocols: In Vivo Experimental Design Using an Exemplary HIV-1 Integrase Inhibitor (IN-55)
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the in vivo evaluation of "Inhibitor-55" (IN-55), a representative HIV-1 integrase strand transfer inhibitor (INSTI). The protocols outlined below are based on established methodologies for testing antiretroviral compounds in preclinical animal models, specifically humanized mice. Humanized mouse models are essential for HIV-1 research as they can be engrafted with human immune cells and tissues, rendering them susceptible to HIV-1 infection and capable of recapitulating key aspects of viral pathogenesis and the human immune response.[1][2][3]
The primary goal of these studies is to assess the in vivo efficacy, pharmacokinetics (PK), and potential toxicity of IN-55. The data generated from these experiments are critical for advancing novel anti-HIV-1 therapeutics toward clinical trials.
Mechanism of Action: HIV-1 Integrase Inhibition
HIV-1 integrase is a crucial enzyme that catalyzes the insertion of the viral DNA into the host cell's genome, a process known as integration. This step is essential for the establishment of a productive and persistent infection. Integrase strand transfer inhibitors (INSTIs) like IN-55 bind to the active site of the integrase enzyme and block the strand transfer step, thereby preventing the integration of viral DNA.[4] This mechanism effectively halts the HIV-1 replication cycle.
Caption: Mechanism of action of IN-55, an HIV-1 integrase inhibitor.
In Vivo Experimental Models: Humanized Mice
The use of immunodeficient mice engrafted with human hematopoietic stem cells (hu-HSC) or fetal liver and thymus tissue (BLT) is the current standard for preclinical in vivo studies of HIV-1.[1][2][5] These models support robust HIV-1 replication, dissemination to various tissues, and the development of virus-induced pathology, including CD4+ T-cell depletion.[3][6] For the evaluation of IN-55, the use of NOD/SCID/IL2rγ-null (NSG) mice engrafted with human CD34+ hematopoietic stem cells (hu-HSC mice) is recommended.
Experimental Protocols
Pharmacokinetic (PK) Study of IN-55 in Mice
Objective: To determine the pharmacokinetic profile of IN-55 in plasma and tissues.
Protocol:
-
Animal Model: Non-infected BALB/c mice (n=3-5 per time point).
-
Drug Administration: Administer a single dose of IN-55 via the intended clinical route (e.g., oral gavage [PO] or intraperitoneal injection [IP]).
-
Sample Collection: Collect blood samples at serial time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-administration).[7] At each time point, euthanize a cohort of mice and collect relevant tissues (e.g., spleen, lymph nodes, liver, brain).[8]
-
Sample Processing: Process blood to plasma and store at -80°C. Homogenize tissue samples.
-
Bioanalysis: Quantify IN-55 concentrations in plasma and tissue homogenates using a validated LC-MS/MS method.[8]
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis.
Table 1: Representative Pharmacokinetic Parameters for an HIV-1 Integrase Inhibitor (Dolutegravir) in Mice
| Parameter | Value | Unit | Reference |
|---|---|---|---|
| Cmax (Oral) | 30.15 ± 8.06 | µg/mL | [9] |
| AUC (Oral) | 405.29 ± 7 | µg*h/mL | [9] |
| Tmax (Oral) | 2.5 | hours | [4] |
| Tissue Penetration | Poor in brain, higher in digestive tract, liver, and kidneys | - |[8] |
Note: These values are for Dolutegravir and serve as an example. The actual values for IN-55 will need to be experimentally determined.
Efficacy Study of IN-55 in HIV-1 Infected Humanized Mice
Objective: To evaluate the antiviral efficacy of IN-55 in suppressing HIV-1 replication in vivo.
References
- 1. Frontiers | Advances in Humanized Mouse Models to Improve Understanding of HIV-1 Pathogenesis and Immune Responses [frontiersin.org]
- 2. Frontiers | Humanized Mice for the Evaluation of Novel HIV-1 Therapies [frontiersin.org]
- 3. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Clinical Pharmacokinetics and Pharmacodynamics of HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Animal Models for HIV Cure Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The utility of the new generation of humanized mice to study HIV-1 infection: transmission, prevention, pathogenesis, and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. esp.fpclinicalpharma.com.ar [esp.fpclinicalpharma.com.ar]
- 8. researchgate.net [researchgate.net]
- 9. In-vivo pharmacokinetic studies of Dolutegravir loaded spray dried Chitosan nanoparticles as milk admixture for paediatrics infected with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming solubility issues with HIV-1 inhibitor-55 in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming potential solubility challenges with HIV-1 inhibitor-55 in in vitro experiments.
Troubleshooting Guide
Issue: Precipitate Formation in Stock Solution
Question: I am observing precipitation after dissolving this compound in DMSO to make a high-concentration stock solution. What should I do?
Answer:
Precipitation in your stock solution can occur due to the compound's low solubility, even in organic solvents like DMSO. Here are steps to troubleshoot this issue:
-
Gentle Warming: Gently warm the solution in a water bath at 37°C for 5-10 minutes. Sonication can also be used to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Lower the Concentration: If warming does not resolve the issue, the concentration of your stock solution may be too high. Prepare a new stock solution at a lower concentration (e.g., if you started at 10 mM, try 5 mM or 1 mM).
-
Alternative Solvents: While DMSO is a common solvent, other options can be explored.[1][2] Consider preparing smaller test solutions in alternative solvents to assess solubility.
-
Recommended Solvents for Initial Solubility Testing:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
N,N-Dimethylformamide (DMF)
-
Dimethyl Acetamide (DMA)
-
-
Issue: Precipitate Forms When Diluting Stock Solution into Aqueous Media
Question: My DMSO stock solution of this compound is clear, but a precipitate forms when I dilute it into my cell culture media or aqueous buffer. How can I prevent this?
Answer:
This is a common issue for hydrophobic compounds when they are introduced to an aqueous environment. The organic solvent (DMSO) readily diffuses into the aqueous phase, leaving the insoluble compound to precipitate out. Here are several strategies to overcome this:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, and not exceeding 1%.[1][2] High concentrations of DMSO can be toxic to cells and can also affect experimental readouts.[1][2][3][4]
-
Use of Excipients: Incorporating solubilizing excipients into your aqueous media can help maintain the inhibitor's solubility.[5][6][7][8][9]
-
Surfactants: Low concentrations of non-ionic surfactants like Tween® 20, Tween® 80, or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound.[9][10] Start with concentrations in the range of 0.01% to 0.1%.
-
Cyclodextrins: β-cyclodextrins can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[1][2][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
-
Serum in Media: If your experiment allows, the presence of serum (e.g., Fetal Bovine Serum) in the cell culture media can aid in solubilizing hydrophobic compounds due to the presence of proteins like albumin.
-
pH Adjustment: The solubility of some compounds is pH-dependent.[10][11] If the structure of this compound contains ionizable groups, adjusting the pH of your buffer may improve solubility. This should be done cautiously to avoid affecting your biological system.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent and concentration for this compound?
A1: We recommend starting with Dimethyl Sulfoxide (DMSO) to prepare a stock solution.[12] A starting concentration of 10 mM is common for many inhibitors. However, if you observe precipitation, you may need to lower this concentration. Always perform a visual inspection of your stock solution before use.
Q2: How should I store the stock solution of this compound?
A2: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Q3: The reported EC50 value for this compound is in the nanomolar range. Why is solubility still a concern?
A3: this compound is highly potent, with a reported EC50 of 8.6 nM against wild-type HIV-1.[13] This means that very low concentrations are needed to see a biological effect. However, to achieve these low final concentrations, a high-concentration stock solution is typically prepared first. The solubility challenges arise during the preparation of this stock solution and its subsequent dilution into aqueous media.
Q4: Can I use sonication to dissolve this compound?
A4: Yes, sonication can be a useful technique to aid in the dissolution of the compound in the initial stock solution. Use a bath sonicator to avoid overheating the sample.
Q5: What are the potential impacts of using solubility-enhancing excipients on my in vitro assay?
A5: While excipients can be very effective, it is crucial to run appropriate controls. Surfactants, co-solvents, and other excipients can have their own biological effects or interfere with assay readouts.[1][2] Always include a vehicle control in your experiments that contains the same concentration of the solvent and any excipients used to dissolve the inhibitor.
Data Presentation
Table 1: Hypothetical Solubility of this compound in Various Solvents
| Solvent | Solubility (Approximate) | Notes |
| Water | < 0.1 µg/mL | Practically insoluble in aqueous solutions. |
| PBS (pH 7.4) | < 0.1 µg/mL | Insoluble in physiological buffers. |
| DMSO | ≥ 20 mg/mL | Recommended for primary stock solutions. |
| Ethanol | ~5 mg/mL | May be used, but lower solubility than DMSO. |
| DMF | ≥ 15 mg/mL | An alternative to DMSO. |
Note: This data is hypothetical and should be used as a guideline. Researchers should determine the solubility of this compound for their specific experimental conditions.
Table 2: Common Excipients for Enhancing Aqueous Solubility
| Excipient | Starting Concentration Range | Mechanism of Action |
| Tween® 20/80 | 0.01% - 0.1% (v/v) | Micellar solubilization.[9] |
| Pluronic® F-68 | 0.02% - 0.2% (w/v) | Micellar solubilization. |
| Hydroxypropyl-β-cyclodextrin | 1% - 5% (w/v) | Forms inclusion complexes.[11] |
| Bovine Serum Albumin (BSA) | 0.1% - 1% (w/v) | Protein binding can increase apparent solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
Materials:
-
This compound (assume a molecular weight of 500 g/mol for this example)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Water bath or sonicator
Procedure:
-
Weigh out 5 mg of this compound and place it in a microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the tube for 1-2 minutes to mix.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 10 minutes or in a bath sonicator for 5 minutes.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
Aliquot the stock solution into smaller volumes for storage at -20°C or -80°C.
Protocol 2: Dilution of this compound into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture media (with or without serum, as required by the assay)
-
Sterile microcentrifuge tubes or multi-well plates
Procedure:
-
Perform serial dilutions of the 10 mM stock solution in DMSO to create intermediate concentrations if needed.
-
To achieve the final desired concentration, add a small volume of the appropriate stock solution to the pre-warmed cell culture media. For example, to make a 10 µM working solution from a 10 mM stock, add 1 µL of the stock to 1 mL of media.
-
Immediately after adding the stock solution to the media, mix thoroughly by gentle pipetting or swirling.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Workflow for preparing and solubilizing this compound.
Caption: Simplified HIV-1 replication cycle and the target of an inhibitor.
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effects of solvents on embryonic stem cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 8. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmasalmanac.com [pharmasalmanac.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing HIV-1 Inhibitor-55 Concentration for Antiviral Effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the in vitro concentration of HIV-1 Inhibitor-55 for its antiviral effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, also referred to as compound 4d in associated publications, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] Its mechanism of action involves binding to an allosteric, hydrophobic pocket near the active site of the HIV-1 reverse transcriptase (RT) enzyme. This binding induces a conformational change in the enzyme, thereby inhibiting the conversion of the viral RNA genome into proviral DNA, a critical step in the HIV-1 replication cycle.
Q2: What is the recommended starting concentration for in vitro experiments?
A2: Based on published data, a starting concentration range of 1 nM to 100 nM is recommended for initial in vitro antiviral assays. The reported 50% effective concentration (EC50) against wild-type HIV-1 is 8.6 nM.[1]
Q3: What is the selectivity index of this compound and why is it important?
A3: The selectivity index (SI) is a crucial parameter that indicates the therapeutic window of a drug candidate. It is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50) (SI = CC50/EC50). A higher SI value suggests greater selectivity for antiviral activity over cellular toxicity. This compound has a reported selectivity index of 2151, indicating a high degree of selectivity.
Q4: Is this compound active against NNRTI-resistant HIV-1 strains?
A4: Yes, studies have shown that this compound retains potent activity against a panel of common NNRTI-resistant HIV-1 mutants, including L100I, K103N, Y181C, Y188L, E138K, and the double mutant F227L + V106A.[1]
Data Presentation
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound
| Parameter | Value | Description |
| EC50 (WT HIV-1) | 8.6 nM | The concentration of the inhibitor that reduces viral replication by 50% in wild-type HIV-1 infected cells.[1] |
| IC50 (WT HIV-1 RT) | 0.11 µM | The concentration of the inhibitor that reduces the enzymatic activity of wild-type HIV-1 reverse transcriptase by 50%.[1] |
| CC50 | ~18.5 µM (estimated) | The concentration of the inhibitor that causes a 50% reduction in the viability of host cells. This is estimated from the reported Selectivity Index. |
| Selectivity Index (SI) | 2151 | The ratio of CC50 to EC50, indicating the inhibitor's specificity for antiviral activity.[1] |
Table 2: Antiviral Activity of this compound against NNRTI-Resistant Mutants
| HIV-1 Mutant | EC50 (µM) |
| L100I | 1.1 |
| K103N | 0.12 |
| Y181C | 0.36 |
| Y188L | 0.75 |
| E138K | 0.033 |
| F227L + V106A | 3.06 |
Experimental Protocols
In Vitro Anti-HIV-1 Activity Assay
This protocol is a generalized procedure for determining the anti-HIV-1 activity of a compound using a cell-based assay.
Materials:
-
MT-4 human T-cell line
-
HIV-1 strain (e.g., IIIB)
-
This compound
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted inhibitor to the appropriate wells. Include wells with cells and no inhibitor as a negative control.
-
Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell protection and determine the EC50 value using a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on host cells.
Materials:
-
MT-4 human T-cell line
-
This compound
-
RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed MT-4 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted inhibitor to the appropriate wells. Include wells with untreated cells as a control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-5 days (to match the duration of the antiviral assay).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the CC50 value from a dose-response curve.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the 96-well plate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice consistent pipetting technique.- Avoid using the outer wells of the plate or fill them with sterile medium. |
| No antiviral effect observed | - Incorrect inhibitor concentration- Inactive inhibitor- Resistant virus strain | - Verify the stock solution concentration and dilution calculations.- Ensure proper storage of the inhibitor to maintain its activity.- Confirm the genotype of the HIV-1 strain being used. |
| High background in the assay | - Contamination of cell culture- Reagent issues | - Regularly test cell cultures for mycoplasma contamination.- Use fresh, sterile reagents. |
| Inconsistent EC50/CC50 values across experiments | - Variation in cell passage number- Differences in incubation times- Fluctuation in incubator conditions | - Use cells within a consistent and low passage number range.- Standardize all incubation times precisely.- Regularly monitor and calibrate incubator temperature and CO2 levels. |
Visualizations
Caption: Mechanism of HIV-1 Reverse Transcription Inhibition by this compound.
Caption: Experimental workflow for evaluating this compound.
Caption: Troubleshooting decision tree for in vitro HIV-1 inhibitor assays.
References
How to prevent degradation of HIV-1 inhibitor-55 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of HIV-1 inhibitor-55 to prevent its degradation in solution. The following information is compiled to assist in troubleshooting common issues and to answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For initial stock solutions, it is recommended to use a high-purity, anhydrous solvent such as dimethyl sulfoxide (DMSO). DMSO is a common solvent for many small molecule inhibitors and can typically dissolve the compound at a high concentration. For aqueous working solutions, further dilution in a buffered solution is advised. Avoid repeated freeze-thaw cycles of the DMSO stock solution.[1]
Q2: What are the optimal storage conditions for this compound solutions?
A2: Stock solutions of this compound in DMSO should be aliquoted and stored at -80°C to minimize degradation.[1] Working solutions in aqueous buffers should be prepared fresh for each experiment and used promptly. If short-term storage of aqueous solutions is necessary, they should be kept at 2-8°C for no longer than 24 hours.[2] Long-term storage in aqueous solutions is not recommended due to the risk of hydrolysis and other forms of degradation.
Q3: What are the common causes of this compound degradation in solution?
A3: Several factors can contribute to the degradation of small molecule inhibitors like this compound in solution:
-
Hydrolysis: The presence of water in the solvent can lead to the hydrolytic cleavage of labile functional groups.
-
Oxidation: Exposure to air and light can cause oxidative degradation.
-
pH Instability: Extreme pH values (both acidic and basic) can catalyze degradation.
-
Temperature Fluctuations: Repeated freeze-thaw cycles or prolonged exposure to room temperature can accelerate degradation.[2]
-
Enzymatic Degradation: If working with cell lysates or other biological matrices, cellular enzymes could potentially metabolize the inhibitor.[3]
Q4: How can I detect if my this compound solution has degraded?
A4: A loss of inhibitory activity in your experiments is a primary indicator of degradation. Analytically, you can use methods like High-Performance Liquid Chromatography (HPLC) to assess the purity of your solution.[4] A stability-indicating HPLC method can separate the intact inhibitor from its degradation products, allowing for quantification of the remaining active compound.[4]
Q5: Are there any known incompatibilities of this compound with common labware or reagents?
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of Inhibitory Activity | Degradation of this compound in solution. | Prepare a fresh stock solution from powder. Aliquot and store at -80°C. Prepare working solutions fresh for each experiment. Verify the purity of the stock solution using HPLC. |
| Incorrect concentration of the inhibitor. | Verify calculations and dilution steps. Use a calibrated pipette. | |
| Precipitation of the Inhibitor in Aqueous Solution | The concentration of the inhibitor exceeds its solubility in the aqueous buffer. | Decrease the final concentration of the inhibitor in the working solution. Increase the percentage of co-solvent (e.g., DMSO), ensuring it is compatible with your experimental system and does not exceed a concentration that affects cell viability or enzyme activity. |
| Inconsistent Experimental Results | Inconsistent inhibitor concentration due to improper mixing or storage. | Vortex stock and working solutions thoroughly before use. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Contamination of the solution. | Use sterile filtration for aqueous solutions. Handle all solutions under aseptic conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare stable stock and working solutions of this compound.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, nuclease-free water
-
Appropriate aqueous buffer (e.g., PBS, Tris-HCl)
-
Sterile, polypropylene microcentrifuge tubes
-
Calibrated pipettes and sterile tips
Procedure:
-
Stock Solution Preparation (10 mM in DMSO): a. Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. b. Weigh the required amount of powder and dissolve it in anhydrous DMSO to a final concentration of 10 mM. c. Vortex the solution until the inhibitor is completely dissolved. d. Aliquot the stock solution into single-use volumes in sterile polypropylene microcentrifuge tubes. e. Store the aliquots at -80°C.
-
Working Solution Preparation (e.g., 10 µM in Aqueous Buffer): a. Thaw a single aliquot of the 10 mM DMSO stock solution at room temperature. b. Vortex the stock solution briefly. c. Perform a serial dilution of the stock solution in the desired aqueous buffer to achieve the final working concentration (e.g., for a 10 µM solution, dilute the 10 mM stock 1:1000). d. Prepare the working solution fresh immediately before use. Do not store aqueous working solutions.
Protocol 2: Stability Assessment of this compound by HPLC
Objective: To determine the stability of this compound in a given solution over time.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., acetonitrile and water with a modifier like trifluoroacetic acid or formic acid)
-
Reference standard of this compound
Procedure:
-
Method Development: Develop an isocratic or gradient HPLC method that provides good separation of the parent peak of this compound from any potential degradation products. The method should yield a sharp, symmetrical peak for the reference standard.
-
Sample Preparation: At specified time points (e.g., 0, 2, 4, 8, 24 hours) of incubation under the test conditions (e.g., specific temperature, pH), take an aliquot of the this compound solution. Dilute the aliquot with the mobile phase to a concentration within the linear range of the HPLC detector.
-
HPLC Analysis: a. Inject the prepared samples onto the HPLC system. b. Monitor the chromatogram at a wavelength where this compound has maximum absorbance. c. Integrate the peak area of the intact this compound.
-
Data Analysis: a. Calculate the percentage of remaining this compound at each time point relative to the initial time point (t=0). b. Plot the percentage of remaining inhibitor versus time to determine the degradation kinetics.
Visualizations
Caption: HIV-1 lifecycle and the target of inhibitor-55.
Caption: Recommended workflow for this compound.
References
- 1. abcam.com [abcam.com]
- 2. molecular.abbott [molecular.abbott]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, Tenofovir Disoproxil Fumarate, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of HIV-1 Inhibitor-55
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HIV-1 inhibitor-55. The focus is on identifying, understanding, and mitigating potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also referred to as compound 4d, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). Its primary mechanism of action is the inhibition of wild-type (WT) HIV-1 reverse transcriptase (RT) with an IC50 value of 0.11 µM. It has also demonstrated high potency against WT HIV-1 in cell-based assays with an EC50 value of 8.6 nM and shows efficacy against various single and double HIV-1 RT mutants.[1]
Q2: Why is it crucial to investigate the potential off-target effects of this compound?
A2: While this compound is designed to be specific for HIV-1 RT, it is essential to investigate potential off-target effects to ensure that observed cellular phenotypes are solely due to the inhibition of its intended target. Off-target interactions can lead to misinterpretation of experimental results, unexpected cytotoxicity, or other confounding effects that can impact the inhibitor's therapeutic window and clinical applicability.[2][3] The promiscuity of small molecule inhibitors can sometimes lead to interactions with unintended cellular proteins, including kinases or other enzymes.[4][5][6]
Q3: What are common off-target liabilities for small molecule inhibitors like this compound?
A3: A frequent off-target class for many small molecule inhibitors are protein kinases, due to the conserved nature of the ATP-binding pocket.[5][7] Other potential off-targets can include other enzymes, ion channels, or receptors that may have structural similarities to the inhibitor's binding site on its primary target.[4] For some HIV protease inhibitors, off-target effects on cellular proteases and metabolic pathways have been observed.[6][8]
Troubleshooting Guide
Q4: I am observing significant cytotoxicity in my cell line at concentrations where this compound should be specific. What could be the cause?
A4: Unexpected cytotoxicity can arise from several factors:
-
Off-target kinase inhibition: The inhibitor may be affecting essential cellular kinases, leading to apoptosis or cell cycle arrest.[4][7]
-
Mitochondrial toxicity: The compound could be interfering with mitochondrial function.
-
General compound toxicity: The chemical scaffold of the inhibitor itself might have inherent cytotoxic properties unrelated to its target.
-
Solvent effects: Ensure the concentration of the solvent (e.g., DMSO) is not exceeding toxic levels for your specific cell line.[7]
Recommended Actions:
-
Perform a dose-response curve for cytotoxicity in both HIV-1 infected and uninfected cells to determine the therapeutic index.
-
Conduct a kinase selectivity profile to identify potential off-target kinases (see Experimental Protocol 1).
-
Assess mitochondrial membrane potential using assays like JC-1 or TMRM staining.
Q5: My experimental results show phenotypic changes that are not consistent with the known function of HIV-1 RT. How can I investigate this?
A5: Unexplained phenotypic changes strongly suggest off-target effects. To investigate this, a systematic approach is recommended:
-
Validate the phenotype: Confirm that the observed effect is reproducible and dose-dependent.
-
Use a negative control: Synthesize or obtain an inactive analog of this compound to see if it produces the same phenotype.
-
Identify potential off-targets: Employ techniques like Cellular Thermal Shift Assay (CETSA) or affinity-based proteomics to identify cellular proteins that directly bind to the inhibitor (see Experimental Protocol 2).
-
Validate off-target involvement: Once potential off-targets are identified, use techniques like siRNA/shRNA knockdown or CRISPR/Cas9 knockout to determine if depleting the off-target protein recapitulates or rescues the observed phenotype.[2]
Q6: The IC50 from my in-vitro enzymatic assay with purified HIV-1 RT does not correlate well with the EC50 from my cell-based antiviral assay. What could explain this discrepancy?
A6: Discrepancies between enzymatic and cell-based assays are common and can be due to:
-
Cellular permeability: The inhibitor may have poor cell membrane permeability, resulting in a lower intracellular concentration.
-
Efflux pumps: The compound might be a substrate for cellular efflux pumps, actively removing it from the cell.
-
Metabolism: The inhibitor could be rapidly metabolized into an inactive form within the cell.
-
Off-target engagement: In the cellular context, the inhibitor might be sequestered by binding to off-target proteins, reducing the free concentration available to inhibit HIV-1 RT.[4]
-
Plasma protein binding: In the presence of serum in cell culture media, the inhibitor may bind to proteins like albumin, reducing its effective concentration.[9]
Quantitative Data Summary
Table 1: Potency of this compound Against Wild-Type and Mutant HIV-1 Reverse Transcriptase
| Target | Assay Type | Potency |
| Wild-Type HIV-1 | Cell-based | EC50: 8.6 nM |
| Wild-Type HIV-1 RT | Enzymatic | IC50: 0.11 µM |
| L100I Mutant RT | Cell-based | EC50: 1.1 µM |
| K103N Mutant RT | Cell-based | EC50: 0.12 µM |
| Y181C Mutant RT | Cell-based | EC50: 0.36 µM |
| Y188L Mutant RT | Cell-based | EC50: 0.75 µM |
| E138K Mutant RT | Cell-based | EC50: 0.033 µM |
| F227L + V106A Mutant RT | Cell-based | EC50: 3.06 µM |
Data sourced from MedchemExpress.[1]
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To identify potential off-target kinase interactions of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.
-
Kinase Panel: Select a diverse panel of kinases for screening (e.g., a commercial service offering profiling against >400 kinases).[4]
-
Assay Format: A common format is a radiometric assay using [γ-33P]-ATP or a fluorescence-based assay like ADP-Glo™.[7][10]
-
Procedure (based on ADP-Glo™): a. In a 384-well plate, add the kinase, a suitable substrate, and ATP at its Km concentration. b. Add this compound at a fixed concentration (e.g., 1 µM or 10 µM) or in a 10-point dose-response curve.[7] c. Incubate for a specified time (e.g., 1-2 hours) at room temperature.[7] d. Add ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP. e. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. f. Read luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a DMSO control. For dose-response curves, determine the IC50 for any significantly inhibited kinases.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To identify cellular proteins that physically bind to this compound in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells of interest to ~80% confluency. Treat one set of cells with this compound at a desired concentration and another set with vehicle (DMSO) for a specified time.
-
Cell Lysis: Harvest and lyse the cells by freeze-thaw cycles.
-
Heating: Aliquot the lysates and heat them to a range of temperatures (e.g., 40-70°C) for a few minutes, followed by cooling.
-
Protein Precipitation: Centrifuge the samples to pellet the precipitated, denatured proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins.
-
Protein Quantification: Analyze the soluble protein fraction by Western blotting for specific candidate proteins or by mass spectrometry for a proteome-wide analysis.
-
Data Analysis: Binding of this compound to a target protein will stabilize it, leading to a higher melting temperature. This will be observed as more of the protein remaining in the soluble fraction at higher temperatures in the drug-treated sample compared to the vehicle-treated sample.
Visualizations
Caption: Workflow for identifying and validating off-target effects.
Caption: Hypothetical off-target inhibition of a signaling pathway.
Caption: Decision tree for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 3. hcplive.com [hcplive.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. shop.carnabio.com [shop.carnabio.com]
- 6. Off-Target-Based Design of Selective HIV-1 PROTEASE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. domainex.co.uk [domainex.co.uk]
- 8. Cellular Targets of HIV-1 Protease: Just the Tip of the Iceberg? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
Optimizing assay conditions for sensitive detection of HIV-1 inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the sensitive detection of HIV-1 inhibition.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during various HIV-1 inhibition assays.
Luciferase Reporter Assays
Question: My luciferase assay shows a weak or no signal. What are the potential causes and solutions?
Answer: A weak or non-existent signal in a luciferase-based reporter assay can stem from several factors.[1][2] Low transfection efficiency is a primary suspect. To address this, it's crucial to optimize the ratio of plasmid DNA to transfection reagent.[1] The quality of the plasmid DNA is also critical; using transfection-grade DNA preparation kits can minimize endotoxins and salts that inhibit transfection or cause cell death.[2] Another possibility is that the reagents themselves are no longer functional. It is advisable to use freshly prepared luciferin and coelenterazine, protect them from light, and store them on ice for immediate use.[1] If the promoter driving the luciferase gene is weak, consider replacing it with a stronger promoter if the experimental design allows.[1] Finally, scaling up the volume of your sample and reagents per well can sometimes help to boost the signal above the background.[1]
Question: I'm observing high background in my luciferase assay. How can I reduce it?
Answer: High background can obscure the true signal from your experiment. A common cause is the type of microplate used. White-walled or opaque plates are recommended to prevent background luminescence from neighboring wells.[2] While completely white plates prevent visualization of cells, white-walled plates with clear bottoms offer a solution, though they can be more expensive.[2]
Question: There is high variability between my replicate wells. What could be the reason?
Answer: Variability in luciferase assays often points to inconsistencies in experimental setup. Pipetting errors, even small ones, can significantly impact the results due to the high sensitivity of these assays.[2] Creating a master mix for transfection reactions, even for a small number of replicates, can help ensure uniform distribution of reagents.[2] Additionally, avoiding repeated freezing and thawing of samples and reagents is crucial for maintaining their stability and ensuring consistent performance.[1] Using a secondary reporter, such as Renilla luciferase, allows for normalization of the data, which can account for variations in transfection efficiency and cell number between wells.[1][2]
p24 Antigen Assays
Question: My p24 antigen assay lacks the required sensitivity. How can I improve it?
Answer: To enhance the sensitivity of a p24 antigen assay, several modifications can be implemented. One effective method is to incorporate a booster step, which can lower the detection limit.[3] This can be achieved by using a higher concentration of the streptavidin-horseradish peroxidase (S-HRP) conjugate and optimizing the plasma dilution.[3] Another approach is the use of a photochemical signal amplification method (PSAM), which has been shown to increase the analytical sensitivity of commercial p24 ELISA kits by approximately 40-fold.[4] This method is based on an autocatalytic photochemical reaction of the HRP substrate.[4] Additionally, heat-mediated immune complex dissociation can be employed to release p24 from antibody-p24 complexes, thereby increasing the amount of detectable antigen.[3]
Question: What are the expected detection limits for a highly sensitive p24 antigen assay?
Answer: With optimization, p24 antigen assays can achieve very low detection limits. For instance, a modified ELISA with a booster step can detect p24 antigen concentrations as low as 0.5 pg/ml.[3] The use of photochemical signal amplification has been reported to lower the detection limit to 0.08 pg/mL.[4] Other advanced techniques like a single-molecule immunosorbent assay (SMISA) and a gold nanoparticle-based bio-barcode amplification (BCA) assay claim sensitivities of 0.1 pg/mL.[4]
Reverse Transcriptase (RT) Activity Assays
Question: How can I increase the sensitivity of my HIV-1 reverse transcriptase assay?
Answer: Several strategies can be employed to enhance the sensitivity of HIV-1 RT assays. A significant increase in sensitivity, reportedly 20- to 40-fold over standard methods, can be achieved by exploiting the stability of the HIV polymerase at 30 to 37°C for up to three days.[5] This allows for longer incubation times and greater product accumulation. Another powerful technique is the development of a real-time reverse transcriptase quantitative PCR (RT-qPCR) assay.[6][7] By optimizing reaction conditions, such as the amount of synthetic RNA template, reaction buffer composition, and dNTP concentrations, it is possible to detect extremely low levels of RT activity, down to 1 × 10⁻⁹ U of HIV RT.[6][7]
Protease Inhibition Assays
Question: I am screening for novel HIV-1 protease inhibitors. What are some suitable cell-based assay formats?
Answer: For screening novel protease inhibitors, cell-based assays that provide a functional readout in a relevant cellular environment are highly valuable. One such assay utilizes a fusion protein of HIV-1 protease within the Gal4 DNA-binding and transactivation domains.[8] In the presence of an effective protease inhibitor, the fusion protein remains intact, binds to the Gal4 responsive element, and activates a downstream reporter gene like eGFP.[8] This system provides a clear signal (fluorescence) upon protease inhibition. Another approach involves the transient expression of an artificial protease precursor linked to a green fluorescent protein (GFP-PR).[9] The inherent toxicity of the active protease leads to the elimination of cells expressing it. However, treatment with a protease inhibitor results in the dose-dependent accumulation of the fluorescent precursor, which can be quantified.[9]
General Assay Optimization
Question: My high-throughput screen (HTS) is showing a low Z' value. What does this indicate and how can I improve it?
Answer: A Z' value is a statistical measure of the quality of a high-throughput screening assay. A value greater than 0.5 is generally considered favorable for HTS.[10] A low Z' value indicates high variability in the data and a small separation between the positive and negative controls, making it difficult to distinguish true hits from noise. To improve the Z' value, focus on reducing variability by optimizing reagent concentrations, incubation times, and cell densities. Ensuring consistent and precise liquid handling is also critical. Switching from a fluorescence-based readout to a more stable luciferase-based readout has been shown to improve Z' values to greater than 0.8 in some HIV-1 drug screening platforms.[11][12]
Data Presentation
Table 1: Comparison of HIV-1 Inhibition Assay Sensitivities
| Assay Type | Target | Detection Method | Reported Sensitivity/Detection Limit | Reference(s) |
| p24 Antigen ELISA (modified) | p24 Capsid Protein | Colorimetric (with booster) | 0.5 pg/mL | [3] |
| p24 Antigen ELISA (PSAM) | p24 Capsid Protein | Photochemical Signal Amplification | 0.08 pg/mL | [4] |
| Reverse Transcriptase Assay | Reverse Transcriptase | Biochemical | 250 virions | [5] |
| RT-qPCR Assay | Reverse Transcriptase | Real-Time PCR | 1 x 10⁻⁹ U of HIV RT | [6][7] |
| Luciferase Reporter Assay | Viral Replication | Bioluminescence | High sensitivity (qualitative) | [11][12][13] |
Table 2: IC50/EC50 Values for Selected HIV-1 Inhibitors in Different Assays
| Inhibitor | Target | Assay Type | Cell Line/System | IC50/EC50 | Reference(s) |
| Raltegravir | Integrase | Luciferase Reporter | PM1-mCat1 cells | 2.1 ± 0.9 nM | [12] |
| Compound 22 | Integrase | Cell-based infectivity | - | EC50: ~58 µM | [14] |
| Compound 27 | Integrase | Cell-based infectivity | - | EC50: 17 µM | [14] |
| Pepstatin A | Protease | Fluorometric | In vitro | IC50: 1.6 µM | |
| Compound (1) | Protease | Enzymatic | In vitro | IC50: 17 µM (wild-type), 11 µM (mutant) | [15] |
Experimental Protocols
Protocol 1: Modified p24 Antigen ELISA with Booster Step
This protocol is a generalized representation based on the described methodology.[3]
-
Sample Preparation: Dilute plasma samples 1:6 with 0.5% Triton X-100.
-
Immune Complex Dissociation: Heat the diluted plasma at 100°C for 5 minutes.
-
Coating: Use a pre-coated ELISA plate with anti-p24 antibodies.
-
Incubation: Add 100 µl of the heat-treated sample or p24 antigen standards to each well and incubate at 37°C for 60 minutes.
-
Washing: Wash the wells with diluted phosphate-buffered saline (PBS).
-
Conjugate Addition: Add 100 µl of anti-HIV-1 (human) conjugate labeled with horseradish peroxidase (HRP) to each well and incubate at 37°C for 60 minutes.
-
Washing: Repeat the washing step.
-
Booster Step: Add the S-HRP conjugate at an optimized concentration (e.g., 1:500 dilution).
-
Substrate Addition: Add the chromogenic substrate and incubate.
-
Detection: Read the optical density at 450 nm using a microplate reader.
Protocol 2: Cell-Based Luciferase Reporter Assay for HIV-1 Inhibition
This protocol is a generalized workflow based on common practices.[11][12][13]
-
Cell Seeding: Seed a suitable reporter cell line (e.g., TZM-bl or a modified PM1 T cell line) in a 96-well or 384-well plate.[11][12][13]
-
Compound Addition: Add serial dilutions of the test inhibitor compounds to the wells. Include appropriate controls (e.g., no drug, known inhibitor).
-
Virus Infection: Infect the cells with a luciferase reporter virus (e.g., an Env-pseudotyped virus).
-
Incubation: Incubate the plates for a defined period (e.g., 48 hours) to allow for viral entry, reverse transcription, integration, and reporter gene expression.
-
Lysis and Substrate Addition: Lyse the cells and add the luciferase substrate according to the manufacturer's instructions.
-
Detection: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the EC50 value.
Mandatory Visualizations
References
- 1. goldbio.com [goldbio.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased sensitivity of HIV-1 p24 ELISA using a photochemical signal amplification system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive reverse transcriptase assay to detect and quantitate human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. art.torvergata.it [art.torvergata.it]
- 8. journals.plos.org [journals.plos.org]
- 9. Cell-Based Fluorescence Assay for Human Immunodeficiency Virus Type 1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Human Immunodeficiency Virus Type 1 (HIV-1) Full Replication Assay That Includes HIV-1 Vif as an Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A High-Throughput HIV-1 Drug Screening Platform, Based on Lentiviral Vectors and Compatible with Biosafety Level-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A High-Throughput HIV-1 Drug Screening Platform, Based on Lentiviral Vectors and Compatible with Biosafety Level-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring HIV Neutralization in a Luciferase Reporter Gene Assay | Springer Nature Experiments [experiments.springernature.com]
- 14. Identification and Optimization of a Novel HIV-1 Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. portlandpress.com [portlandpress.com]
Technical Support Center: Interpreting Unexpected Results in HIV-1 Inhibitor-55 Experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with HIV-1 inhibitor-55. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My EC50 value for this compound is significantly higher than the reported value (8.6 nM). What could be the cause?
A1: Several factors could contribute to a higher than expected EC50 value:
-
Viral Strain and Mutations: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). Its efficacy can be affected by mutations in the reverse transcriptase (RT) enzyme.[1] Ensure you are using a wild-type HIV-1 strain. If you are knowingly using a mutant strain, the EC50 value may differ. For instance, while potent against some RT mutants, its activity varies against others.[1]
-
Assay Conditions: Variations in experimental protocol can significantly impact results. Inconsistencies in cell density, viral input (multiplicity of infection - MOI), or incubation times can lead to divergent EC50 values.[2]
-
Compound Integrity: Verify the purity and concentration of your this compound stock. Improper storage or handling can lead to degradation of the compound.
-
Cell Health: The health of the host cells is crucial for accurate results. Ensure that cells are viable and not under stress from other factors, which can be assessed using a standard cell viability assay.
Q2: I am observing cytotoxicity at concentrations where I expect to see antiviral activity. Is this normal?
A2: While all compounds have a toxicity profile, significant cytotoxicity at or near the effective concentration is a cause for concern and can confound your results.
-
Off-Target Effects: HIV-1 inhibitors can sometimes interact with cellular components other than their intended target, leading to toxicity.[3][4][5] This is a known phenomenon with some antiretroviral drugs.
-
Assay Artifacts: The observed toxicity might be an artifact of the assay itself. For example, the compound might interfere with the reporter system used to measure cell viability (e.g., MTT, MTS). It is advisable to use a secondary, different type of viability assay to confirm the cytotoxic effect.
-
Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your assay is not exceeding a non-toxic level (typically <0.5%).
Q3: The inhibitory effect of this compound seems to decrease over time in my cell culture. Why is this happening?
A3: A diminishing inhibitory effect over time often points to the emergence of drug-resistant viral strains.
-
Selection of Resistant Mutants: Under the selective pressure of the inhibitor, pre-existing or newly arising mutations in the reverse transcriptase gene that confer resistance can be selected for, leading to a viral population that is less sensitive to the inhibitor.[6]
-
Compound Stability: The inhibitor may not be stable under your specific cell culture conditions over extended periods.
-
Metabolism of the Compound: The host cells may be metabolizing and inactivating the inhibitor over time.
Q4: My results are inconsistent between experiments, even when I follow the same protocol. What can I do to improve reproducibility?
A4: Inconsistent results are a common challenge in cell-based assays. Here are some steps to improve reproducibility:
-
Standardize Reagents: Use the same batches of cells, virus, and inhibitor for a set of comparative experiments.
-
Calibrate Equipment: Ensure that all equipment, especially pipettes and plate readers, are properly calibrated.
-
Control for Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
-
Detailed Record Keeping: Maintain meticulous records of all experimental parameters to help identify potential sources of variation.
Data Presentation
Table 1: Expected vs. Unexpected EC50/IC50 Values for this compound
| Parameter | Target | Expected Value | Potential Unexpected Value | Possible Causes |
| EC50 | Wild-Type HIV-1 | ~8.6 nM[1] | > 50 nM | Viral resistance, incorrect inhibitor concentration, assay issues. |
| EC50 | RT Mutant (e.g., Y181C) | ~0.36 µM[1] | > 1 µM | Additional mutations, experimental variability. |
| IC50 | Wild-Type HIV-1 RT | ~0.11 µM[1] | > 0.5 µM | Inactive enzyme, incorrect substrate concentration. |
| CC50 | Host Cell Line (e.g., MT-4) | > 10 µM (example) | < 1 µM | Off-target effects, compound precipitation, solvent toxicity. |
EC50: 50% effective concentration in cell-based assays. IC50: 50% inhibitory concentration in enzyme assays. CC50: 50% cytotoxic concentration.
Experimental Protocols
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol is a generalized method for determining the IC50 value of this compound against the reverse transcriptase enzyme.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and Oligo(dT) primer
-
dNTP mix (containing dATP, dGTP, dCTP, and dTTP)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound
-
Detection system (e.g., PicoGreen dsDNA quantitation reagent)
-
Microplate reader
Procedure:
-
Prepare Reagents: Dilute the template, primer, enzyme, and dNTPs to their working concentrations in the assay buffer.
-
Inhibitor Dilution: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, template/primer mix, dNTPs, and the diluted inhibitor.
-
Enzyme Addition: Initiate the reaction by adding the recombinant HIV-1 RT to each well. Include a no-enzyme control.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent (e.g., PicoGreen) to each well.
-
Readout: Measure the fluorescence or absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.
Cell Viability (MTT) Assay
This protocol measures the cytotoxicity of this compound.
Materials:
-
Host cell line (e.g., MT-4, CEM-SS)
-
Cell culture medium
-
This compound
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a no-compound control.
-
Incubation: Incubate the plate for a period that corresponds to your antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at approximately 570 nm.
-
Data Analysis: Calculate the percent cell viability for each concentration and determine the CC50 value.
Visualizations
Caption: HIV-1 life cycle and the target of Inhibitor-55.
Caption: Workflow for evaluating this compound.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of multiple parameters of HIV-1 replication cycle in testing of AIDS drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The HIV lifecycle | HIV i-Base [i-base.info]
- 4. PERT Assay Protocol - Creative Biogene [creative-biogene.com]
- 5. journals.asm.org [journals.asm.org]
- 6. False positive results on HIV tests | aidsmap [aidsmap.com]
Refinement of HIV-1 inhibitor-55 dosage for animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HIV-1 Inhibitor-55 (also known as compound 4d), a potent non-nucleoside reverse transcriptase inhibitor (NNRTI).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a diarylpyrimidine derivative that acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. It effectively inhibits the wild-type (WT) HIV-1 with a 50% effective concentration (EC₅₀) of 8.6 nM. Its mechanism of action involves binding to an allosteric, hydrophobic pocket near the active site of the HIV-1 reverse transcriptase (RT) enzyme. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a crucial step in the HIV-1 replication cycle.
Q2: What is the in vitro potency of this compound against mutant strains?
A2: this compound has demonstrated potent activity against a range of single and double HIV-1 mutants. It inhibits the wild-type HIV-1 RT with a 50% inhibitory concentration (IC₅₀) of 0.11 μM.
Q3: Is there any available in vivo dosage information for this compound in animal models?
A3: Currently, there is no specific published in vivo dosage, efficacy, or pharmacokinetic data for this compound (compound 4d). However, studies on structurally related diarylpyrimidine derivatives provide some guidance. For instance, a similar compound, 11c, showed no acute or subacute toxicity in mice at doses of 50 mg/kg and 2000 mg/kg. Another related compound, compound 6, exhibited a half-life of 3.95 hours in rats when administered at a dose of 5 mg/kg.[1] These values can serve as a starting point for dose-ranging studies, but it is crucial to perform independent pharmacokinetic and toxicity studies for this compound.
Q4: What are the potential challenges when working with diarylpyrimidine derivatives like this compound?
A4: A common challenge with diarylpyrimidine NNRTIs is their poor water solubility, which can affect formulation and bioavailability. Researchers should consider appropriate vehicle selection and formulation strategies to ensure optimal delivery in in vivo experiments.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low in vivo efficacy despite high in vitro potency | Poor bioavailability due to low solubility or rapid metabolism. | - Optimize the drug formulation using solubility-enhancing excipients.- Conduct pharmacokinetic studies to determine the compound's half-life, clearance, and distribution.- Consider alternative routes of administration (e.g., intravenous, subcutaneous) to bypass first-pass metabolism. |
| Inconsistent results between experiments | - Variability in animal model (species, strain, age, sex).- Inconsistent dosing or formulation preparation.- Degradation of the compound. | - Standardize the animal model and experimental conditions.- Ensure accurate and consistent preparation of dosing solutions.- Store the compound under recommended conditions and check for stability in the chosen vehicle. |
| Observed toxicity in animal models | - Off-target effects.- High dosage. | - Perform dose-response studies to determine the maximum tolerated dose (MTD).- Monitor animals for clinical signs of toxicity and conduct histopathological analysis of major organs.- If off-target effects are suspected, perform additional in vitro screening against a panel of relevant targets. |
Data Summary
Table 1: In Vitro Activity of this compound
| Target | Parameter | Value |
| Wild-Type (WT) HIV-1 | EC₅₀ | 8.6 nM |
| Wild-Type (WT) HIV-1 RT | IC₅₀ | 0.11 µM |
Table 2: In Vivo Data for Structurally Related Diarylpyrimidine Derivatives
| Compound | Animal Model | Dosage | Observation |
| 11c | Mice | 50 mg/kg & 2000 mg/kg | No acute/subacute toxicity observed.[2] |
| 6 | Rats | 5 mg/kg | Half-life (t₁/₂) of 3.95 hours.[1] |
Disclaimer: The in vivo data presented is for structurally related compounds and should be used as a preliminary guide only. It is essential to conduct specific in vivo studies for this compound.
Experimental Protocols
Protocol 1: In Vitro Anti-HIV-1 Activity Assay
-
Cell Culture: Maintain MT-4 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics.
-
Virus Infection: Infect MT-4 cells with the HIV-1 IIIB strain at a multiplicity of infection (MOI) of 0.01.
-
Compound Treatment: Immediately after infection, add serial dilutions of this compound to the cell cultures. Include a no-drug control and a positive control (e.g., a known NNRTI like Nevirapine).
-
Incubation: Incubate the cultures for 5 days at 37°C in a 5% CO₂ atmosphere.
-
Cytopathic Effect (CPE) Measurement: Assess the cytopathic effect of the virus using the MTT method. Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀) and the 50% cytotoxic concentration (CC₅₀) from the dose-response curves.
Protocol 2: Preliminary In Vivo Toxicity Study in Mice
-
Animals: Use healthy BALB/c mice (6-8 weeks old), housed under standard laboratory conditions.
-
Formulation: Prepare a formulation of this compound in a suitable vehicle (e.g., 10% Tween 80 in phosphate-buffered saline).
-
Dosing: Administer single doses of the compound via intraperitoneal (i.p.) injection at escalating concentrations (e.g., starting from the doses tested for related compounds: 50 mg/kg and progressively increasing). Include a vehicle control group.
-
Observation: Monitor the mice for clinical signs of toxicity (e.g., weight loss, changes in behavior, mortality) for at least 14 days.
-
Analysis: At the end of the observation period, collect blood for hematological and biochemical analysis. Perform gross necropsy and histopathological examination of major organs.
-
Dose Determination: Determine the maximum tolerated dose (MTD) based on the observed toxicity.
Visualizations
Caption: HIV-1 Replication Cycle and NNRTI Inhibition.
Caption: Experimental Workflow for Dosage Refinement.
References
- 1. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploiting the Tolerant Region I of the Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Binding Pocket: Discovery of Potent Diarylpyrimidine-Typed HIV-1 NNRTIs against Wild-Type and E138K Mutant Virus with Significantly Improved Water Solubility and Favorable Safety Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy Analysis of HIV-1 Inhibitor-55 and Other Non-Nucleoside Reverse Transcriptase Inhibitors
A detailed guide for researchers and drug development professionals on the anti-HIV-1 potency of a novel NNRTI in relation to established antiretroviral agents.
This guide provides a comprehensive comparison of the in vitro efficacy of HIV-1 inhibitor-55, a novel non-nucleoside reverse transcriptase inhibitor (NNRTI), against wild-type HIV-1 and clinically relevant mutant strains. Its performance is benchmarked against a panel of first and second-generation NNRTIs, including Nevirapine, Efavirenz, Etravirine, Rilpivirine, and Doravirine. The data presented is curated from various scientific publications to offer a consolidated overview for researchers in the field of antiretroviral drug discovery.
Efficacy Against Wild-Type and Mutant HIV-1 Strains
The antiviral potency of NNRTIs is typically measured by their half-maximal effective concentration (EC50) in cell-based assays and their half-maximal inhibitory concentration (IC50) in enzymatic assays targeting the HIV-1 reverse transcriptase (RT). A lower value indicates higher potency.
Table 1: In Vitro Efficacy of NNRTIs against Wild-Type HIV-1
| Compound | EC50 (nM)¹ | IC50 (nM)² |
| This compound | 8.6 | 110 |
| Nevirapine | 40 | 84 - 540 |
| Efavirenz | 1.5 - 2.7 | 2.93 |
| Etravirine | <5 | - |
| Rilpivirine | 0.51 | 0.73 |
| Doravirine | 0.6 - 10 | 12 |
¹EC50 values were determined in cell-based assays, predominantly using MT-4 or C8166 cells, measuring the inhibition of HIV-1 replication. ²IC50 values were determined in cell-free enzymatic assays measuring the inhibition of recombinant HIV-1 reverse transcriptase activity.
Table 2: In Vitro Efficacy of NNRTIs against Common Resistant HIV-1 Strains (EC50 in µM)
| Compound | L100I | K103N | Y181C | Y188L | E138K | F227L + V106A |
| This compound | 1.1 | 0.12 | 0.36 | 0.75 | 0.033 | 3.06 |
| Rilpivirine | <0.001 | 0.00035 | - | - | - | - |
| Doravirine | - | 0.043 (IC50) | 0.027 (IC50) | - | - | - |
Note: A comprehensive comparative dataset for all listed NNRTIs against this specific panel of mutants was not available in the public domain. The provided data is based on available literature.
Resistance Profile
A significant challenge in NNRTI therapy is the emergence of drug-resistant mutations in the HIV-1 reverse transcriptase enzyme. First-generation NNRTIs are often susceptible to single-point mutations like K103N and Y181C.[1][2] Second-generation NNRTIs, such as Etravirine and Rilpivirine, were designed to have a higher genetic barrier to resistance.[2]
This compound demonstrates potent activity against the K103N and Y181C single mutations and the E138K mutation. Its efficacy against the F227L + V106A double mutant is also noted, although at a higher concentration. The K103N mutation is one of the most common resistance mutations observed in clinical practice and significantly reduces the efficacy of first-generation NNRTIs.[2] The Y181C mutation also confers high-level resistance to Nevirapine and Efavirenz. The ability of this compound to inhibit these resistant strains suggests it may have a favorable resistance profile.
Experimental Methodologies
The following sections detail the generalized protocols for the key experiments cited in this guide. Specific parameters may vary between individual studies.
Anti-HIV-1 Activity Assay (Cell-based)
This assay determines the concentration of the inhibitor required to suppress viral replication in a cell culture system.
-
Cell Line: MT-4 cells, a human T-cell line, are commonly used due to their high susceptibility to HIV-1 infection.[3][4][5][6]
-
Virus: Laboratory-adapted strains of HIV-1 (e.g., HIV-1 IIIB) or clinical isolates are used to infect the cells.
-
Procedure:
-
MT-4 cells are seeded in 96-well plates.
-
Serial dilutions of the test compound (e.g., this compound) are added to the wells.
-
A standardized amount of HIV-1 is added to infect the cells.
-
The plates are incubated at 37°C in a CO2 incubator for 4-5 days.
-
Viral replication is quantified by measuring a viral marker, such as the p24 antigen, in the cell culture supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay).
-
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits viral replication by 50% compared to the untreated virus control.
Cytotoxicity Assay
This assay assesses the toxicity of the inhibitor to the host cells.
-
Cell Line: The same cell line used in the antiviral assay (e.g., MT-4 cells) is typically used.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
Serial dilutions of the test compound are added to the wells.
-
The plates are incubated for the same duration as the antiviral assay.
-
Cell viability is determined using a colorimetric method, such as the MTT assay.[7][8][9][10] The MTT reagent is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product, which is then quantified spectrophotometrically.
-
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50% compared to the untreated cell control. The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50 (SI = CC50/EC50), with a higher SI value indicating a more favorable safety profile.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Cell-free)
This enzymatic assay directly measures the ability of the inhibitor to block the activity of the HIV-1 RT enzyme.
-
Enzyme: Recombinant HIV-1 reverse transcriptase.
-
Substrate: A template-primer system (e.g., poly(A)-oligo(dT)) and deoxynucleotide triphosphates (dNTPs), one of which is typically labeled (e.g., with a radioisotope or a non-radioactive tag like digoxigenin).
-
Procedure:
-
The recombinant HIV-1 RT enzyme is pre-incubated with serial dilutions of the test inhibitor.
-
The reverse transcription reaction is initiated by adding the substrate mixture.
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The amount of newly synthesized DNA is quantified. In colorimetric assays, this involves capturing the biotin-labeled DNA in streptavidin-coated plates and detecting the incorporated digoxigenin with an antibody-enzyme conjugate.[11][12][13]
-
-
Data Analysis: The IC50 value is determined as the concentration of the inhibitor that reduces the RT activity by 50% compared to the enzyme control without any inhibitor.
Visualizations
Mechanism of NNRTI Action
References
- 1. Nonnucleoside inhibitors of HIV-1 reverse transcriptase: nevirapine as a prototype drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sensitive and rapid assay on MT-4 cells for detection of antiviral compounds against the AIDS virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple assay based on HIV infection preventing the reclustering of MT-4 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Evaluation of anti-HIV-1 (Retroviridae: Orthoretrovirinae: Lentivirus: Human immunodeficiency virus type 1) activity of 6HP and 3TC in vitro using MT-4 cell line variants with different replicative activity - Kalnina - Problems of Virology [virusjour.crie.ru]
- 7. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Colorimetric capture assay for human-immunodeficiency-virus-I reverse transcriptase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2.5. Quantification of HIV-1 Reverse Transcriptase Using Radioactive and Colorimetric Assays [bio-protocol.org]
- 13. Colorimetric reverse transcriptase assay for HIV-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating HIV-1 Resistance: A Comparative Analysis of Inhibitor-55 and Approved NNRTI Drugs
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the investigational non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-55, reveals a promising cross-resistance profile when compared to currently approved NNRTI drugs. This guide provides researchers, scientists, and drug development professionals with a detailed comparison, including quantitative data, experimental protocols, and a visual representation of the resistance analysis workflow, to support ongoing efforts in the development of more robust HIV-1 therapeutics.
This compound has demonstrated potent activity against wild-type (WT) HIV-1 and a range of key NNRTI-resistant mutant strains. This positions it as a candidate for further investigation, particularly in treatment-experienced patients where resistance to existing therapies is a significant clinical challenge.
Quantitative Cross-Resistance Analysis
The following tables summarize the in vitro efficacy of this compound and approved NNRTIs against wild-type HIV-1 and clinically relevant reverse transcriptase mutations. Data is presented as the half-maximal effective concentration (EC50) in nanomolar (nM) and as fold change in resistance relative to the wild-type strain.
Table 1: Comparative EC50 Values (nM) of NNRTIs Against Wild-Type and Mutant HIV-1 Strains
| Virus Strain | This compound | Efavirenz (EFV) | Nevirapine (NVP) | Rilpivirine (RPV) | Doravirine (DOR) | Etravirine (ETR) |
| Wild-Type (WT) | 8.6 | ~30[1] | ~40[2] | ~58[1] | ~12[1] | Data Not Available |
| L100I | 1100 | >1000 | >10000 | ~10 | ~5-10 fold resistance[3] | ~5-10 fold resistance[3] |
| K103N | 120 | 1173[1] | >10000 | 56[1] | 21[1] | Low resistance |
| Y181C | 360 | 90[1] | >10000 | 169[1] | 31[1] | ~5-fold resistance[3] |
| Y188L | 750 | >1000 | >10000 | ~5-fold resistance[3] | >50-fold resistance[3] | Minimally reduced susceptibility[3] |
| E138K | 33 | Data Not Available | No reduced susceptibility[3] | ~2-fold resistance[3] | No reduced susceptibility[3] | ~2-fold resistance[3] |
| F227L + V106A | 3060 | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
Note: EC50 values can vary between different assays and laboratories. The data presented is a synthesis from multiple sources for comparative purposes. "Data Not Available" indicates that specific EC50 values for that drug against that particular mutant were not found in the searched literature.
Table 2: Fold Change in Resistance of NNRTIs Against Mutant HIV-1 Strains (Relative to Wild-Type)
| Virus Strain | This compound | Efavirenz (EFV) | Nevirapine (NVP) | Rilpivirine (RPV) | Doravirine (DOR) | Etravirine (ETR) |
| L100I | 127.9 | >33 | >250 | ~0.2 | 5-10 | 5-10 |
| K103N | 14.0 | ~39 | >250 | ~1.0 | ~1.8 | Low |
| Y181C | 41.9 | ~3.0 | >250 | ~2.9 | ~2.6 | ~5 |
| Y188L | 87.2 | >33 | >250 | ~5 | >50 | Minimal |
| E138K | 3.8 | - | No change | ~2 | No change | ~2 |
| F227L + V106A | 355.8 | - | - | - | - | - |
Note: Fold change is calculated as (EC50 mutant) / (EC50 WT). A fold change >1 indicates reduced susceptibility. "-" indicates that sufficient data was not available to calculate the fold change.
Experimental Protocols
The quantitative data presented in this guide is primarily derived from phenotypic resistance assays. The general methodology for these assays is outlined below.
Phenotypic Resistance Assay using Recombinant Virus
This assay measures the ability of a virus to replicate in the presence of an antiretroviral drug.
-
Sample Collection and RNA Extraction: HIV-1 RNA is extracted from patient plasma samples.
-
Reverse Transcription and PCR Amplification: The reverse transcriptase (RT) coding region of the viral RNA is reverse transcribed into cDNA and then amplified using the polymerase chain reaction (PCR).
-
Generation of Recombinant Virus: The amplified patient-derived RT gene is inserted into a proviral DNA clone of HIV-1 that has had its own RT gene deleted. This process creates a panel of recombinant viruses, each carrying the RT gene from a patient's virus population.
-
Cell Culture and Drug Susceptibility Testing:
-
Susceptible host cells (e.g., MT-2 cells or peripheral blood mononuclear cells) are cultured in the presence of serial dilutions of the antiretroviral drug being tested.
-
These cells are then infected with the recombinant viruses.
-
-
Measurement of Viral Replication: After a set incubation period (typically 3-7 days), the amount of viral replication is measured. This can be done by quantifying the production of a viral protein (like p24 antigen) or by measuring the activity of a reporter gene (like luciferase) that has been engineered into the virus.
-
Calculation of EC50: The concentration of the drug that inhibits viral replication by 50% (EC50) is calculated for both the patient-derived recombinant virus and a wild-type reference virus.
-
Determination of Fold Change: The fold change in resistance is calculated by dividing the EC50 of the patient's virus by the EC50 of the wild-type reference virus.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the phenotypic resistance assay workflow.
Caption: Workflow for Phenotypic HIV-1 Drug Resistance Testing.
Discussion and Future Directions
The data indicates that this compound maintains notable potency against several key NNRTI-resistant mutations, including K103N and E138K. However, like many NNRTIs, it shows significantly reduced activity against strains with the L100I, Y188L, and the double F227L + V106A mutations. Its profile against the Y181C mutation is comparable to some approved second-generation NNRTIs.
This comparative analysis underscores the complex landscape of NNRTI cross-resistance. The unique resistance profile of this compound warrants further investigation, including its performance against a broader panel of clinical isolates and in combination with other antiretroviral agents. Understanding these resistance pathways at a molecular level will be crucial for the rational design of next-generation HIV-1 inhibitors that can overcome the challenge of drug resistance and provide durable therapeutic options for all individuals living with HIV.
References
Validating the Antiviral Efficacy of HIV-1 Inhibitor-55 in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antiviral activity of HIV-1 inhibitor-55 against established antiretroviral agents. The data presented herein is intended to support the validation of this compound's efficacy in primary human cells, a critical step in preclinical drug development. We have compiled quantitative data from in vitro studies and provided detailed experimental protocols for the validation of antiviral activity and cytotoxicity in primary peripheral blood mononuclear cells (PBMCs).
Performance Comparison of HIV-1 Inhibitors
The following table summarizes the antiviral activity and cytotoxicity of this compound and other commercially available HIV-1 inhibitors. It is important to note that the direct antiviral activity of this compound in primary cells has not yet been published. The data for this compound is derived from in vitro assays using cell lines, while the data for the comparator drugs is based on studies in primary human PBMCs. The provided protocols are designed to enable the direct assessment of this compound in a primary cell context.
| Compound | Class | Cell Type | EC50 / IC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | NNRTI | Not Specified | 8.6 (EC50) | Not Available | Not Available |
| (Enzymatic Assay) | 110 (IC50 vs. RT) | ||||
| Nevirapine | NNRTI | Cell Culture | 40 (IC50) | Not Available | Not Available |
| Efavirenz | NNRTI | Not Specified | 0.1 - 1.6 (EC90-95) | Not Available | Not Available |
| Zidovudine (AZT) | NRTI | PBMCs | 0.14 (IC50) | >10 | >71,428 |
| Darunavir | Protease Inhibitor | Not Specified | 1 - 5 (EC50) | >100 | >20,000 - 100,000 |
Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition of viral replication or enzyme activity, respectively. CC50 (50% cytotoxic concentration) is the concentration of a drug that causes the death of 50% of cells. The Selectivity Index (SI) is a ratio that measures the window between cytotoxicity and antiviral activity.
Mechanism of Action: Reverse Transcriptase Inhibition
This compound, like other non-nucleoside reverse transcriptase inhibitors (NNRTIs), targets the HIV-1 reverse transcriptase (RT) enzyme. This enzyme is crucial for the viral life cycle as it converts the viral RNA genome into DNA, which is then integrated into the host cell's genome. NNRTIs bind to an allosteric site on the RT enzyme, inducing a conformational change that inhibits its function.
Caption: Inhibition of HIV-1 Reverse Transcriptase by NNRTIs.
Experimental Protocols
To validate the antiviral activity of this compound in a physiologically relevant system, the following protocols for the isolation and culture of primary human PBMCs, assessment of antiviral efficacy, and determination of cytotoxicity are recommended.
Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs)
Caption: Workflow for the isolation and preparation of human PBMCs.
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Phytohemagglutinin (PHA)
-
Interleukin-2 (IL-2)
-
Penicillin-Streptomycin
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer containing plasma and platelets, and carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifugation at 150 x g for 10 minutes.
-
Resuspend the PBMC pellet in RPMI 1640 medium supplemented with 10% FBS and Penicillin-Streptomycin.
-
Count the cells and assess viability using trypan blue exclusion.
-
Stimulate the PBMCs with PHA (2 µg/mL) for 48-72 hours.
-
After stimulation, wash the cells and culture them in RPMI 1640 medium containing 10% FBS, Penicillin-Streptomycin, and IL-2 (20 U/mL).
HIV-1 Antiviral Assay in PBMCs using p24 ELISA
Caption: Workflow for determining the antiviral efficacy using p24 ELISA.
Materials:
-
PHA-stimulated PBMCs
-
HIV-1 stock (e.g., BaL or NL4-3)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
Procedure:
-
Seed PHA-stimulated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Prepare serial dilutions of this compound and the comparator drugs in culture medium.
-
Add the drug dilutions to the appropriate wells. Include wells with no drug as a virus control and uninfected cells as a cell control.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 7 days.
-
On day 7, collect the culture supernatants.
-
Quantify the amount of p24 antigen in the supernatants using a commercial HIV-1 p24 Antigen ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of p24 production for each drug concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay in PBMCs using MTT
Caption: Workflow for determining cytotoxicity using the MTT assay.
Materials:
-
PHA-stimulated PBMCs
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., acidified isopropanol)
Procedure:
-
Seed PHA-stimulated PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Prepare serial dilutions of this compound and the comparator drugs in culture medium.
-
Add the drug dilutions to the appropriate wells. Include wells with no drug as a cell viability control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 7 days (to match the duration of the antiviral assay).
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity for each drug concentration compared to the cell viability control.
-
Determine the CC50 value by plotting the percentage of cytotoxicity against the drug concentration and fitting the data to a dose-response curve.
A Comparative Analysis of HIV-1 Inhibitor-55 and First-Generation NNRTIs: A Guide for Researchers
This guide provides a detailed comparative analysis of the experimental compound HIV-1 inhibitor-55 and first-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs), namely Nevirapine, Efavirenz, and Delavirdine. This document is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at their potency, resistance profiles, and the experimental methodologies used for their evaluation.
Executive Summary
First-generation NNRTIs have been a cornerstone of antiretroviral therapy, but their efficacy is often limited by the rapid emergence of drug-resistant mutations in the HIV-1 reverse transcriptase enzyme. This compound is an experimental compound that has shown potent activity against both wild-type and certain NNRTI-resistant strains of HIV-1. This guide synthesizes available data to facilitate a comparative understanding of these inhibitors, highlighting the potential advantages of novel compounds like inhibitor-55 in overcoming resistance. It is important to note that the data presented here is compiled from various sources and does not represent head-to-head comparative studies. Therefore, direct comparisons of absolute potency values should be interpreted with caution.
Data Presentation: In Vitro Potency and Resistance Profiles
The following tables summarize the available in vitro potency (EC50 and IC50) of this compound and the first-generation NNRTIs against wild-type HIV-1 and a panel of common NNRTI-resistant mutants.
EC50 (50% Effective Concentration) is the concentration of a drug that inhibits 50% of viral replication in cell-based assays. IC50 (50% Inhibitory Concentration) is the concentration of a drug that inhibits 50% of the activity of a specific enzyme, in this case, HIV-1 reverse transcriptase.
| Compound | Wild-Type HIV-1 | L100I | K103N | Y181C | Y188L | E138K | F227L + V106A |
| This compound | 8.6 nM | 1.1 µM | 0.12 µM | 0.36 µM | 0.75 µM | 0.033 µM | 3.06 µM |
| Nevirapine | ~40 nM[1] | >17-fold resistance[2][3] | >17-fold resistance[2][3] | High-level resistance[1] | >17-fold resistance[2][3] | No significant effect | Data not available |
| Efavirenz | ~1.7 nM | 24-fold resistance[4] | ~20-fold resistance[5] | ~2-fold resistance[5] | >50-fold resistance[5] | Little to no effect[6] | Data not available |
| Delavirdine | ~22 nM[7] | Data not available | High-level resistance[7] | High-level resistance[7] | Data not available | Data not available | Data not available |
IC50 (Reverse Transcriptase Inhibition)
| Compound | Wild-Type HIV-1 RT | K103N Mutant RT | Y181C Mutant RT |
| This compound | 0.11 µM | Data not available | Data not available |
| Nevirapine | 84 nM[1] | Reduced sensitivity[2] | Reduced sensitivity[2] |
| Efavirenz | 2.93 nM (Ki) | Data not available | Data not available |
| Delavirdine | 0.26 µM[2] | 7.7 µM[2] | 8.32 µM[2] |
Note: The resistance data for first-generation NNRTIs is often reported as fold-change in resistance compared to wild-type, as direct EC50/IC50 values for specific mutants can vary between studies and assay conditions. "High-level resistance" indicates a significant loss of potency.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of anti-HIV-1 compounds.
In Vitro Anti-HIV-1 Activity Assay (TZM-bl Cell-Based Assay)
This assay is widely used to determine the EC50 of antiviral compounds.
Objective: To measure the ability of a compound to inhibit HIV-1 infection of target cells in vitro.
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR).
-
HIV-1 viral stocks (e.g., laboratory-adapted strains or pseudoviruses).
-
Test compounds (this compound, Nevirapine, Efavirenz, Delavirdine).
-
Cell culture medium (e.g., DMEM supplemented with fetal bovine serum, penicillin, and streptomycin).
-
96-well cell culture plates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Plating: Seed TZM-bl cells into 96-well plates at a density of 1 x 10^4 cells per well and incubate overnight to allow for cell adherence.
-
Compound Dilution: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection: Pre-incubate the virus with the diluted compounds for a specified time (e.g., 1 hour) at 37°C.
-
Cell Treatment: Remove the culture medium from the TZM-bl cells and add the virus-compound mixture to the wells.
-
Incubation: Incubate the plates for 48 hours at 37°C in a CO2 incubator.
-
Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: The percentage of viral inhibition is calculated relative to the virus control (no compound). The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.[7][8][9]
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This biochemical assay measures the direct inhibition of the HIV-1 RT enzyme.
Objective: To determine the IC50 of a compound against the enzymatic activity of HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (wild-type or mutant).
-
Test compounds.
-
Reaction buffer containing a template-primer (e.g., poly(A)/oligo(dT)), dNTPs (one of which is labeled, e.g., [³H]-dTTP or with a non-radioactive label like digoxigenin-dUTP).
-
Microplates (e.g., 96-well).
-
Scintillation counter or ELISA reader (depending on the label).
Procedure:
-
Reaction Setup: In a microplate, combine the reaction buffer, template-primer, and dNTPs.
-
Compound Addition: Add serial dilutions of the test compounds to the wells.
-
Enzyme Addition: Add the HIV-1 RT enzyme to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 1 hour) to allow for DNA synthesis.
-
Termination: Stop the reaction (e.g., by adding EDTA).
-
Detection: Measure the amount of newly synthesized DNA. For radioactive assays, this involves capturing the labeled DNA on a filter and measuring radioactivity with a scintillation counter. For colorimetric or chemiluminescent assays, the incorporated labeled nucleotide is detected using an antibody-enzyme conjugate and a substrate.[3]
-
Data Analysis: The percentage of RT inhibition is calculated relative to the enzyme control (no compound). The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualization
Mechanism of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Caption: Mechanism of NNRTI action on HIV-1 reverse transcriptase.
General Experimental Workflow for In Vitro Anti-HIV Drug Efficacy Testing
Caption: A generalized workflow for determining the in vitro efficacy of anti-HIV compounds.
References
- 1. Delavirdine Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of Delavirdine Monotherapy (ACTG 260) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance to nevirapine of HIV-1 reverse transcriptase mutants: loss of stabilizing interactions and thermodynamic or steric barriers are induced by different single amino acid substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Scholars@Duke publication: Optimization and validation of the TZM-bl assay for standardized assessments of neutralizing antibodies against HIV-1. [scholars.duke.edu]
- 5. cms.hivdb.org [cms.hivdb.org]
- 6. HIV Drug Resistance Database [hivdb.stanford.edu]
- 7. Standardized Assessments of Neutralizing Antibodies for HIV/AIDS Vaccine Development [hiv.lanl.gov]
- 8. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hiv.lanl.gov [hiv.lanl.gov]
No Antagonistic Interactions of HIV-1 Inhibitor-55 Documented in Publicly Available Research
A comprehensive review of scientific literature and available data reveals a lack of information regarding antagonistic interactions between the experimental compound HIV-1 inhibitor-55 and other antiretroviral agents. Despite its potent in-vitro activity against wild-type and drug-resistant strains of HIV-1, no studies detailing its effects in combination therapies have been publicly documented.
This compound, also identified as compound 4d, functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] It has demonstrated significant efficacy in laboratory settings, with a reported EC50 value of 8.6 nM against wild-type HIV-1 and notable activity against various reverse transcriptase mutants.[1] However, the successful development of any new antiretroviral drug hinges on its ability to be used in combination with other agents to suppress viral replication and prevent the emergence of drug resistance. This typically involves extensive in-vitro and in-vivo studies to assess potential synergistic, additive, or antagonistic interactions.
The standard of care for HIV-1 infection involves highly active antiretroviral therapy (HAART), a multidrug regimen that targets different stages of the viral life cycle. While combination therapies are designed to be synergistic, antagonistic interactions, where the combined effect of two or more drugs is less than the sum of their individual effects, can occur and compromise treatment efficacy. For instance, an antagonistic effect was observed between the protease inhibitors amprenavir and ritonavir against certain multi-drug resistant HIV-1 isolates.[2]
Despite the importance of such interaction data, searches of scientific databases and publications have yielded no specific studies investigating the combinatorial effects of this compound with other classes of antiretroviral drugs, including:
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs)
-
Protease Inhibitors (PIs)
-
Integrase Strand Transfer Inhibitors (INSTIs)
-
Entry Inhibitors (e.g., CCR5 antagonists, fusion inhibitors)
Consequently, it is not possible to provide a comparison guide on the antagonistic interactions of this compound, as no experimental data, protocols, or signaling pathway analyses are available. The absence of this information precludes the creation of quantitative data tables, detailed experimental methodologies, and the requested Graphviz visualizations.
Further research into the combination profile of this compound is necessary to determine its potential role in future HIV-1 therapeutic strategies. Such studies would need to systematically evaluate its interactions with a broad range of approved antiretroviral agents to identify any potential for antagonism and to discover synergistic combinations that could offer new treatment options for individuals with HIV-1.
References
Validating Target Engagement of Novel HIV-1 Inhibitors in a Cellular Context: A Comparative Guide
In the development of novel antiretroviral therapies, confirming that a drug candidate directly interacts with its intended viral or host target within the complex environment of a living cell is a critical step. This process, known as target engagement validation, provides essential evidence linking a compound's molecular mechanism to its biological effect. This guide offers a comparative overview of leading methodologies for validating the cellular target engagement of a hypothetical novel compound, "HIV-1 inhibitor-55," designed to target the HIV-1 protease. We will compare the Cellular Thermal Shift Assay (CETSA) with the Drug Affinity Responsive Target Stability (DARTS) assay, providing experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their drug discovery pipeline.
Core Methodologies for Target Engagement
The two primary methods discussed, CETSA and DARTS, are label-free techniques that infer target engagement by measuring changes in the biophysical properties of the target protein upon ligand binding.
-
Cellular Thermal Shift Assay (CETSA) : This method is based on the principle that when a small molecule binds to its target protein, it generally stabilizes the protein's structure, leading to an increase in its thermal stability.[1][2][3] In a typical CETSA experiment, cells are treated with the compound of interest, heated to a range of temperatures, and then lysed. The amount of soluble target protein remaining at each temperature is quantified, often by Western blot or mass spectrometry.[1][4] A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.[1]
-
Drug Affinity Responsive Target Stability (DARTS) : This technique leverages the principle that ligand binding can alter a protein's susceptibility to proteolysis.[5] In a DARTS experiment, cell lysates are treated with the compound and then subjected to limited digestion by a protease. If the compound binds to the target protein, it can induce a conformational change that either protects it from or makes it more susceptible to cleavage by the protease.[5] The amount of full-length protein remaining after digestion is then assessed, typically by Western blot.
Comparative Performance of Target Engagement Assays
To illustrate the application of these methods, we present hypothetical data for "this compound" and a well-established HIV-1 protease inhibitor, Darunavir, as a positive control. These data reflect typical outcomes of CETSA and DARTS experiments.
Table 1: Isothermal Dose-Response CETSA Data for HIV-1 Protease
This table summarizes the results from an isothermal dose-response (ITDR) CETSA experiment, where cells were treated with varying concentrations of inhibitors and heated to a single, optimized temperature (e.g., 54°C). The data is used to determine the cellular effective concentration (EC50) for target engagement.
| Compound | Concentration (nM) | % Soluble HIV-1 Protease (Normalized) |
| Vehicle (DMSO) | - | 25.1 |
| This compound | 1 | 28.5 |
| 10 | 45.3 | |
| 100 | 75.8 | |
| 1000 | 92.1 | |
| 10000 | 94.6 | |
| Darunavir | 1 | 35.2 |
| 10 | 68.9 | |
| 100 | 91.5 | |
| 1000 | 95.3 | |
| 10000 | 96.1 |
From this data, the target engagement EC50 for this compound is approximately 20 nM, while Darunavir shows a higher potency with an EC50 of around 5 nM.
Table 2: DARTS Assay Results for HIV-1 Protease
This table shows the relative band intensity of full-length HIV-1 protease after limited proteolysis with pronase in the presence of the inhibitors. Increased band intensity relative to the vehicle control indicates protection from proteolysis due to inhibitor binding.
| Compound | Concentration (µM) | Relative Band Intensity (%) |
| Vehicle (DMSO) | - | 100 |
| This compound | 0.1 | 115 |
| 1.0 | 180 | |
| 10 | 250 | |
| Darunavir | 0.1 | 150 |
| 1.0 | 280 | |
| 10 | 310 |
These results demonstrate a dose-dependent protection of HIV-1 protease from degradation by both inhibitors, confirming target engagement.
Experimental Workflows and Signaling Pathways
Visualizing the experimental process is crucial for understanding and implementing these assays. The following diagrams illustrate the workflows for CETSA and DARTS.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Workflow for the Drug Affinity Responsive Target Stability (DARTS) assay.
Detailed Experimental Protocols
For researchers planning to implement these assays, the following detailed protocols provide a starting point.
Protocol 1: Cellular Thermal Shift Assay (CETSA) by Western Blot
-
Cell Culture and Treatment:
-
Seed HIV-1 infected cells (e.g., SupT1 cells) in appropriate culture vessels and grow to a sufficient density.
-
Treat the cells with the desired concentrations of "this compound," a positive control (Darunavir), and a vehicle control (DMSO) for 1-2 hours at 37°C.
-
-
Heating Step:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 37, 42, 46, 50, 54, 58, 62, 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using a primary antibody specific for HIV-1 protease.
-
Quantify the band intensities and plot them against the temperature to generate melting curves. For ITDR, plot against compound concentration.
-
Protocol 2: Drug Affinity Responsive Target Stability (DARTS)
-
Cell Lysate Preparation:
-
Harvest HIV-1 infected cells and wash with PBS.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., M-PER buffer supplemented with protease inhibitors) on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Compound Incubation:
-
Aliquot the cell lysate and incubate with various concentrations of "this compound," a positive control (Darunavir), and a vehicle control (DMSO) for 1 hour at room temperature.
-
-
Limited Proteolysis:
-
Add a protease (e.g., pronase, thermolysin) to each sample at a pre-optimized concentration. The optimal protease concentration should be determined empirically to achieve partial digestion of the target protein in the vehicle control.
-
Incubate for a defined time (e.g., 10-30 minutes) at room temperature.
-
-
Stopping the Reaction and Analysis:
-
Stop the proteolytic digestion by adding SDS-PAGE loading buffer and heating the samples at 95°C for 5 minutes.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody against HIV-1 protease.
-
Quantify the intensity of the band corresponding to the full-length protein. An increase in band intensity in the presence of the inhibitor indicates target engagement.
-
Conclusion
Both CETSA and DARTS are powerful, label-free methods for validating the target engagement of small molecule inhibitors in a cellular setting. CETSA excels at providing quantitative data on target stabilization and can be adapted to a high-throughput format.[3][6] DARTS offers a relatively simpler workflow for confirming a direct drug-target interaction.[5] The choice between these methods will depend on the specific research question, available resources, and the characteristics of the target protein. By employing these techniques, researchers can gain high-confidence evidence of on-target activity for novel compounds like "this compound," a critical step in the journey of drug discovery and development.
References
- 1. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. An update of label-free protein target identification methods for natural active products [thno.org]
- 5. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of HIV-1 Inhibitor-55 Potency: A Comparative Guide
This guide provides an objective comparison of the investigational HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI), HIV-1 inhibitor-55, with established, FDA-approved drugs of the same class. The content is intended for researchers, scientists, and drug development professionals, offering a summary of potency data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Comparative Potency of Non-Nucleoside Reverse Transcriptase Inhibitors
The in vitro potency of this compound against wild-type (WT) HIV-1 and several common reverse transcriptase (RT) mutants is presented below in comparison to approved NNRTIs. The data, summarized from publicly available sources, includes 50% effective concentration (EC50) values from cell-based antiviral assays and 50% inhibitory concentration (IC50) values from enzymatic assays.
| Inhibitor | Target | EC50 (nM) vs WT HIV-1 | IC50 (µM) vs WT HIV-1 RT | Activity against RT Mutants (EC50 in µM) |
| This compound | HIV-1 Reverse Transcriptase | 8.6 | 0.11 | L100I: 1.1, K103N: 0.12, Y181C: 0.36, Y188L: 0.75, E138K: 0.033, F227L + V106A: 3.06 |
| Doravirine | HIV-1 Reverse Transcriptase | 13 - 23 | Not specified | Retains activity against K103N, Y181C, and G190A mutants.[1] Shows reduced activity against M230L and K103N/Y181C.[2] |
| Efavirenz | HIV-1 Reverse Transcriptase | 1.7 - 5.0 | Not specified | Significant loss of activity against K103N mutant viruses.[3][4] Y181C confers only minor resistance.[5] |
| Etravirine | HIV-1 Reverse Transcriptase | 0.9 - 5.5[6] | Not specified | Active against many strains resistant to first-generation NNRTIs, including K103N.[6] Y181C mutation confers resistance.[5] |
| Nevirapine | HIV-1 Reverse Transcriptase | 10 - 100 | Not specified | Significant loss of activity against K103N and Y181C mutants.[4] |
| Rilpivirine | HIV-1 Reverse Transcriptase | 0.24 - 1.2 | Not specified | Potently inhibits WT and several mutant viruses, including L100I, K103N, Y181C, Y188L, and H221Y, with IC50 values generally below 2 nM.[7] Y181C and E138K mutations can confer resistance.[5][7] |
Experimental Protocols
The following are generalized protocols for the key experiments cited in this guide for determining the potency of HIV-1 inhibitors.
Cell-Based Antiviral Activity Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cell culture system.
Objective: To determine the 50% effective concentration (EC50) of an inhibitor.
General Procedure:
-
Cell Seeding: Human T-lymphocyte cells (e.g., MT-4, CEMx174) are seeded into the wells of a 96-well microtiter plate.
-
Compound Dilution: The test inhibitor is serially diluted to a range of concentrations.
-
Infection: A standardized amount of HIV-1 virus stock is added to the wells containing the cells and the various concentrations of the inhibitor. Control wells with no inhibitor are also included.
-
Incubation: The plate is incubated at 37°C for 4-5 days to allow for viral replication.
-
Quantification of Viral Replication: The extent of viral replication is measured by quantifying the amount of a viral protein, typically the p24 capsid protein, in the cell culture supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA).[8][9]
-
Data Analysis: The percentage of inhibition of viral replication at each inhibitor concentration is calculated relative to the control wells. The EC50 value, the concentration of the inhibitor that reduces viral replication by 50%, is then determined by plotting the percent inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
HIV-1 Reverse Transcriptase (RT) Enzymatic Assay
This is a biochemical assay that directly measures the inhibitory effect of a compound on the enzymatic activity of purified HIV-1 RT.
Objective: To determine the 50% inhibitory concentration (IC50) of an inhibitor.
General Procedure:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer (e.g., poly(A)•(dT)15), deoxynucleoside triphosphates (dNTPs), one of which is labeled (e.g., biotin- or digoxigenin-labeled), and a buffer solution.
-
Inhibitor Addition: The test inhibitor is added to the reaction mixture at various concentrations.
-
Enzyme Addition: A known amount of purified recombinant HIV-1 RT is added to initiate the reaction. A control reaction without the inhibitor is also run.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 60 minutes) to allow for the synthesis of DNA.[10][11]
-
Detection of DNA Synthesis: The amount of newly synthesized DNA is quantified. In a common colorimetric method, the biotin-labeled DNA product is captured on a streptavidin-coated plate and detected with an anti-digoxigenin antibody conjugated to an enzyme (e.g., horseradish peroxidase), which then reacts with a substrate to produce a colored product.[11] The intensity of the color is proportional to the amount of DNA synthesized.
-
Data Analysis: The percentage of RT activity inhibition is calculated for each inhibitor concentration compared to the control. The IC50 value, the concentration of the inhibitor that reduces RT activity by 50%, is determined from a dose-response curve.
Visualizations
HIV-1 Replication Cycle and NNRTI Mechanism of Action
References
- 1. Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro cross-resistance to doravirine in a panel of HIV-1 clones harbouring multiple NNRTI resistance mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiviral Activity and In Vitro Mutation Development Pathways of MK-6186, a Novel Nonnucleoside Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Profile of etravirine for the treatment of HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rilpivirine and Doravirine have complementary efficacies against NNRTI-Resistant HIV-1 mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. goldengatebio.com [goldengatebio.com]
- 9. hanc.info [hanc.info]
- 10. profoldin.com [profoldin.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Benchmarking HIV-1 Inhibitor-55: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a comprehensive comparison of HIV-1 inhibitor-55 against established non-nucleoside reverse transcriptase inhibitors (NNRTIs). The data presented is based on available preclinical findings to objectively assess its potential and position within the landscape of HIV-1 therapeutics.
Executive Summary
This compound demonstrates potent antiviral activity against wild-type HIV-1 and a range of clinically relevant reverse transcriptase (RT) mutants. This guide benchmarks its in vitro efficacy against standard-of-care NNRTIs, including efavirenz, nevirapine, etravirine, and rilpivirine. While direct cytotoxicity data for inhibitor-55 is not publicly available, a comparative analysis of its inhibitory concentrations (EC50) against resistant viral strains suggests a promising profile for further investigation. Detailed experimental protocols for key assays are provided to ensure reproducibility and facilitate further research.
Performance Against Clinical HIV-1 Isolates
This compound exhibits potent inhibition of wild-type (WT) HIV-1 with a half-maximal effective concentration (EC50) of 8.6 nM.[1] Its efficacy extends to several single and double HIV-1 mutants, indicating a potential to overcome common resistance pathways.[1] The compound's primary mechanism of action is the inhibition of the HIV-1 reverse transcriptase enzyme, with a half-maximal inhibitory concentration (IC50) of 0.11 µM against the wild-type enzyme's activity.[1]
Comparative Efficacy Against Wild-Type and Resistant HIV-1 Strains
The following table summarizes the in vitro efficacy of this compound and approved NNRTIs against wild-type HIV-1 and key resistant mutants. This comparative data is essential for understanding the resistance profile of inhibitor-55 relative to established therapies.
| Compound | WT (EC50, µM) | L100I (EC50, µM) | K103N (EC50, µM) | Y181C (EC50, µM) | Y188L (EC50, µM) | E138K (EC50, µM) | F227L + V106A (EC50, µM) |
| This compound | 0.0086 [1] | 1.1 [1] | 0.12 [1] | 0.36 [1] | 0.75 [1] | 0.033 [1] | 3.06 [1] |
| Nevirapine | 0.1 | >200 (with K103N) | >200 | >50 | >50 | - | - |
| Efavirenz | 0.002 | >200 (with K103N) | >200 | <0.004 | >50 | - | - |
| Etravirine | 0.005 | 0.025-0.05 (with K103N) | - | 0.025 | Minimally reduced | 0.015-0.03 | - |
| Rilpivirine | 0.0009 | 0.009-0.018 (with K103N) | - | 0.0027 | 0.0045 | 0.0027-0.0054 | - |
Note: Data for approved drugs is compiled from multiple sources and may represent a range of reported values. The K103N mutation significantly reduces susceptibility to nevirapine and efavirenz. Etravirine and rilpivirine generally retain better activity against some NNRTI-resistant strains.
Experimental Protocols
To ensure transparency and facilitate further investigation, detailed methodologies for the key experiments cited in this guide are provided below.
Cell-Based HIV-1 Infectivity Assay (TZM-bl Assay)
This assay is widely used to determine the in vitro efficacy of antiviral compounds by measuring the reduction in viral infection in a cell line engineered to express HIV-1 receptors and a reporter gene.
Objective: To determine the half-maximal effective concentration (EC50) of an antiviral compound.
Materials:
-
TZM-bl cells (HeLa cell clone expressing CD4, CCR5, and CXCR4 with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR)
-
HIV-1 viral stocks (wild-type and mutant strains)
-
Complete growth medium (DMEM supplemented with 10% fetal bovine serum, penicillin, and streptomycin)
-
DEAE-Dextran
-
96-well culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed TZM-bl cells in 96-well plates at a density of 1 x 10^4 cells per well and incubate overnight.
-
Compound Dilution: Prepare serial dilutions of the test compound (e.g., this compound) in growth medium.
-
Infection: Pre-incubate the virus with the diluted compound for 1 hour at 37°C. Then, add the virus-compound mixture to the cells. Include wells with virus only (positive control) and cells only (negative control). DEAE-Dextran is added to enhance infectivity.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Lysis and Luminescence Reading: After incubation, lyse the cells and add the luciferase substrate. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control. The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cell-Free HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against HIV-1 RT.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(rA)-oligo(dT) template-primer
-
Labeled nucleotides (e.g., [³H]-dTTP)
-
Assay buffer (containing Tris-HCl, KCl, MgCl2)
-
Test compound dilutions
-
Scintillation counter or other appropriate detection system
Procedure:
-
Reaction Setup: In a reaction tube or plate, combine the assay buffer, poly(rA)-oligo(dT) template-primer, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the purified HIV-1 RT enzyme.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).
-
Detection: Measure the incorporation of the labeled nucleotide into the newly synthesized DNA strand. For radiolabeled nucleotides, this can be done using a scintillation counter after precipitating the DNA.
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the no-compound control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Cytotoxicity Assay (MTT Assay)
This assay assesses the general toxicity of a compound on host cells, which is crucial for determining its therapeutic index.
Objective: To determine the 50% cytotoxic concentration (CC50) of a compound.
Materials:
-
Host cell line (e.g., MT-4 cells)
-
Complete growth medium
-
Test compound dilutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at an appropriate density.
-
Compound Addition: Add serial dilutions of the test compound to the wells and incubate for a period that mirrors the infectivity assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the untreated cell control. The CC50 is the concentration of the compound that reduces cell viability by 50%.
Visualizing Key Pathways and Processes
To further elucidate the context of this compound's mechanism of action and the experimental workflow, the following diagrams are provided.
Caption: HIV-1 Replication Cycle and the Target of Inhibitor-55.
Caption: Workflow for In Vitro Evaluation of HIV-1 Inhibitors.
References
Safety Operating Guide
Prudent Disposal of HIV-1 Inhibitor-55: A Guide for Laboratory Professionals
The proper disposal of investigational compounds such as HIV-1 inhibitor-55 is a critical component of laboratory safety and environmental responsibility. As a potent bioactive molecule, this substance requires meticulous handling and disposal procedures to mitigate risks to personnel and the ecosystem. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with general best practices for hazardous chemical waste management in a research setting.
All personnel handling this compound must be thoroughly trained on the potential hazards and the disposal procedures outlined below. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound and adhere to all local, state, and federal regulations, as well as institutional policies for hazardous waste disposal.
Quantitative Data Summary for Disposal
The following table summarizes key quantitative and categorical data relevant to the disposal of this compound, based on general guidelines for laboratory chemical waste.
| Parameter | Guideline | Citation |
| Waste Classification | Hazardous Chemical Waste | [1][2] |
| Container Type | Sturdy, leak-proof, chemically compatible container with a screw-on cap. Plastic is often preferred. | [1][3] |
| Container Labeling | Must be clearly labeled with "Hazardous Waste" and the full chemical name (this compound). | [1] |
| Liquid Waste pH Range for Sewer Disposal | Prohibited. Generally, only dilute aqueous solutions with a pH between 7-9 may be considered for drain disposal, but this is not recommended for potent inhibitors. | [1] |
| Maximum Accumulation Volume (Satellite Area) | Up to 55 gallons of hazardous waste. For acutely toxic chemicals (P-list), a maximum of one quart of liquid or one kilogram of solid may be accumulated. | [4] |
| Empty Container Rinsing | The first rinse of a container that held a hazardous chemical must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected. | [1] |
Experimental Protocol: Step-by-Step Disposal of this compound
This protocol details the procedures for the safe disposal of solid and liquid forms of this compound, as well as contaminated labware.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Always wear appropriate PPE, including a laboratory coat, safety glasses, and disposable gloves (nitrile or latex).[5]
-
Conduct all waste handling procedures within a certified chemical fume hood to prevent inhalation of any powders or aerosols.[6]
-
Ensure a spill kit for chemical spills is readily accessible.
2. Waste Segregation and Collection:
-
Solid Waste (Pure Compound, Contaminated Labware):
-
Collect all dry, solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, pipette tips) in a designated, clearly labeled hazardous waste container.[2]
-
This container should be a sturdy, leak-proof pail or drum lined with a clear plastic bag.[2]
-
Do not mix with biological or radioactive waste unless following specific institutional protocols for mixed waste.[1]
-
-
Liquid Waste (Solutions containing this compound):
-
Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically resistant container with a secure screw-on cap.[3]
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and an approximate concentration.
-
Do not overfill the container; fill to no more than 90% capacity to allow for expansion.[1]
-
Store the liquid waste container in a designated secondary containment bin to capture any potential leaks.[3]
-
3. Empty Container Disposal:
-
Thoroughly empty the original container of this compound.
-
Rinse the container with a suitable solvent (e.g., ethanol or another solvent in which the inhibitor is soluble) at least once.
-
Collect the first rinsate and add it to the liquid hazardous waste container for this compound.[1] For compounds with high toxicity, collect the first three rinses.[1]
-
After rinsing, deface or remove the original label.[1]
-
The rinsed, air-dried container can then be disposed of as regular solid waste or recycled, according to institutional policy.[1]
4. Request for Waste Pickup:
-
Once the hazardous waste container is full, seal it securely.
-
Complete a hazardous waste pickup request form as required by your institution's Environmental Health & Safety (EHS) office.[7]
-
Store the sealed and labeled waste container in a designated satellite accumulation area until it is collected by EHS personnel.[4]
Visual Workflow for Disposal Decision-Making
Caption: Disposal Workflow for this compound.
References
- 1. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. ensur.invmed.com [ensur.invmed.com]
- 6. Agent Summary Statement for Human Immunodeficiency Viruses (HIVs) Including HTLV-III, LAV, HIV-1, and HIV-2* [cdc.gov]
- 7. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
